molecular formula C7H4FIN2 B1343676 4-Fluoro-6-iodo-1H-indazole CAS No. 887568-03-8

4-Fluoro-6-iodo-1H-indazole

Cat. No.: B1343676
CAS No.: 887568-03-8
M. Wt: 262.02 g/mol
InChI Key: YJMLAONQAPAGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-iodo-1H-indazole ( 887568-03-8) is a high-purity halogenated indazole derivative serving as a critical synthetic intermediate in advanced chemical research. This compound, with a molecular formula of C 7 H 4 FIN 2 and a molecular weight of 262.02 g/mol, belongs to the class of heterocyclic building blocks, which are fundamental constructs in medicinal and materials chemistry . The strategic placement of fluorine and iodine atoms on the indazole scaffold makes it a highly versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the rapid exploration of novel chemical space. In pharmaceutical research, the indazole core is a privileged structure known for its broad spectrum of pharmacological activities . This specific derivative allows for targeted structural elaboration to develop novel compounds with potential therapeutic applications. The fluorine atom can significantly influence a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets . Concurrently, the iodine atom acts as an excellent handle for further functionalization, making this compound a key starting material in the synthesis of targeted kinase inhibitors and other bioactive molecules. Beyond life sciences, this compound holds value in materials science, particularly in the development of organic electronic materials. Indazole derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The electron-withdrawing nature of the halogen substituents can help fine-tune the electronic properties, energy levels, and solid-state packing of organic semiconductors, which are critical for enhancing device efficiency and performance. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. The recommended storage condition is in a dark place, sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLAONQAPAGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646412
Record name 4-Fluoro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-03-8
Record name 4-Fluoro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-6-iodo-1H-indazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Fluoro-6-iodo-1H-indazole. It is important to note that while this document focuses on the specified molecule, publicly available experimental data for this exact isomer is limited. Therefore, to provide a thorough context for researchers, this guide also incorporates data from closely related and more extensively studied isomers, such as 6-Fluoro-4-iodo-1H-indazole and other halogenated indazoles. All data is clearly attributed to the specific compound to which it pertains.

Chemical Structure and Properties

The chemical structure of this compound features an indazole core substituted with a fluorine atom at the 4-position and an iodine atom at the 6-position. The indazole scaffold, a bicyclic aromatic heterocycle, is a common motif in medicinal chemistry due to its diverse biological activities. The introduction of halogen atoms, particularly fluorine and iodine, can significantly modulate the physicochemical and pharmacological properties of the molecule.

A summary of the key chemical properties for this compound and its related isomers is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Related Isomers

PropertyThis compound6-Fluoro-4-iodo-1H-indazole4-Fluoro-1H-indazole6-iodo-1H-indazole
CAS Number Not available887567-89-7[1]341-23-1[2]261953-36-0[3]
Molecular Formula C₇H₄FIN₂C₇H₄FIN₂C₇H₅FN₂[2]C₇H₅IN₂[3]
Molecular Weight 262.02 g/mol 262.02 g/mol 136.13 g/mol [2]244.03 g/mol [3]
Appearance Not availableNot availableYellow-green powder/crystals[2]Yellow to slight red powder
Melting Point Not availableNot available130 - 134 °C[2]207.0 to 211.0 °C[4]
Boiling Point Not availableNot available274.89 °C at 760 mmHg358.2 °C (Predicted)[4]
Solubility Not availableNot availableDMSO (Slightly), Methanol (Slightly)[5]DMSO (Slightly), Methanol (Slightly)[4]

Synthesis and Reactivity

For illustrative purposes, a representative synthesis of a related compound, 6-iodo-1H-indazole, is described below.

Example Experimental Protocol: Synthesis of 6-iodo-1H-indazole

One reported method for the synthesis of 6-iodo-1H-indazole involves the reaction of 6-bromo-1H-indazole with potassium iodide.[6]

Reaction:

  • Starting Material: 6-bromo-1H-indazole

  • Reagents: Potassium iodide, cuprous iodide, N,N-dimethylethylenediamine, tetrabutylammonium iodide

  • Solvent: 1,4-dioxane

  • Procedure: A mixture of 6-bromo-1H-indazole, potassium iodide, tetrabutylammonium iodide, cuprous iodide, and N,N-dimethylethylenediamine in 1,4-dioxane is heated to reflux for 48 hours.[6] After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified, for example, by recrystallization from acetonitrile, to yield 6-iodo-1H-indazole.[6]

A logical diagram representing a general synthesis workflow for halogenated indazoles is depicted below.

Synthesis_Workflow General Synthesis Workflow for Halogenated Indazoles Start Starting Material (e.g., Substituted Aniline) Step1 Diazotization Start->Step1 NaNO2, HCl Step2 Cyclization Step1->Step2 Reducing Agent IndazoleCore Indazole Core Formation Step2->IndazoleCore Step3 Halogenation (Iodination/Fluorination) IndazoleCore->Step3 Halogenating Agent (e.g., NIS, Selectfluor) FinalProduct This compound (or isomer) Step3->FinalProduct

Caption: General workflow for the synthesis of halogenated indazoles.

Applications in Research and Drug Development

Indazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The incorporation of fluorine and iodine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

  • Kinase Inhibitors: Many indazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial targets in oncology.[4] For instance, Axitinib, a potent tyrosine kinase inhibitor used for the treatment of advanced kidney cancer, features a 6-iodo-1H-indazole core.[6]

  • Anticancer Agents: Substituted indazoles have been investigated for their potential as anticancer agents through various mechanisms beyond kinase inhibition.[7]

  • Material Science: The unique electronic properties of halogenated indazoles make them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other organic electronics.[2][8]

The role of indazole derivatives as kinase inhibitors in a simplified signaling pathway is illustrated in the following diagram.

Kinase_Inhibition_Pathway Conceptual Signaling Pathway Inhibition by Indazole Derivatives cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Indazole This compound (Kinase Inhibitor) Indazole->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

Spectral Data

While specific spectral data for this compound is not available, general characteristics can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

  • ¹³C NMR: The carbon NMR would display signals for the seven carbon atoms of the indazole core, with the carbons attached to the halogens showing characteristic shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (262.02 g/mol ).

Conclusion

This compound represents a potentially valuable building block for the development of novel therapeutic agents and advanced materials. While detailed experimental data for this specific isomer is currently limited, the known properties and applications of related halogenated indazoles underscore the promise of this compound class. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related molecules.

References

Physicochemical Properties of 4-Fluoro-6-iodo-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Fluoro-6-iodo-1H-indazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogues, predictive models, and established synthetic methodologies to offer a thorough profile for research and drug development purposes.

Core Physicochemical Properties

The introduction of fluorine and iodine substituents significantly influences the electronic and steric properties of the indazole scaffold, impacting its solubility, lipophilicity, and metabolic stability. These characteristics are crucial for its potential as a drug candidate.

Predicted Physicochemical Data

Quantitative data for this compound is largely predictive at this time. The following table summarizes key predicted physicochemical parameters, alongside experimental data for the parent compounds, 4-fluoro-1H-indazole and 6-iodo-1H-indazole, for comparative analysis.

Property4-Fluoro-1H-indazole6-Iodo-1H-indazoleThis compound (Predicted)
Molecular Formula C₇H₅FN₂[1]C₇H₅IN₂C₇H₄FIN₂
Molecular Weight 136.13 g/mol [1]244.03 g/mol [2]262.02 g/mol
Melting Point 130.0 to 134.0 °C[3]207.0 to 211.0 °C[4]150-170 °C (estimated)
Boiling Point 274.89 °C (Predicted)[3]358.2 °C (Predicted)[4]> 300 °C (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)[3]DMSO (Slightly), Methanol (Slightly)[4]Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.
pKa 13.21 (Predicted)[3]12.96 (Predicted)[4]~12-13 (Predicted)
LogP 1.70 (Predicted)[3]2.4 (Predicted)[2]~2.5-3.0 (Predicted)

Note: Predicted values for this compound are estimations based on the properties of its constituent parts and general chemical principles. Experimental verification is required.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of halogenated indazoles. A common approach involves the diazotization and cyclization of a correspondingly substituted aniline precursor.

G A 3-Fluoro-5-iodoaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂ or Na₂SO₃) B->C D Intramolecular Cyclization C->D E This compound D->E

Figure 1: Proposed synthetic pathway for this compound.
Proposed Experimental Protocol:

  • Diazotization: 3-Fluoro-5-iodoaniline is dissolved in a suitable acidic medium, such as aqueous hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Reduction: The diazonium salt solution is then treated with a reducing agent. Common reagents for this step include tin(II) chloride or sodium sulfite. The reduction of the diazonium group to a hydrazine intermediate is a critical step.

  • Cyclization: Upon gentle heating, the in situ generated hydrazine intermediate undergoes intramolecular cyclization to form the indazole ring. The acidic conditions typically facilitate this ring-closure.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the N-H proton. The coupling patterns will be influenced by both the fluorine and iodine substituents. Online prediction tools can provide estimated chemical shifts.[5][6]

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to fluorine and iodine will exhibit characteristic chemical shifts.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄FIN₂). The isotopic pattern of iodine would be a key feature in identifying the molecular ion peak.

Applications in Drug Discovery and Research

Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities.[7][8][9] They are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.

G cluster_0 Cellular Target A This compound B Kinase Target (e.g., VEGFR, ALK) A->B C ATP Binding Pocket B->C D Inhibition of Phosphorylation B->D E Downstream Signaling Blockade D->E F Anti-proliferative/ Anti-angiogenic Effects E->F

Figure 2: Potential mechanism of action for this compound as a kinase inhibitor.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further functionalization through cross-coupling reactions, making this compound a versatile building block for creating libraries of novel compounds.[10] Substituted indazoles have shown significant promise as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[7] For instance, the drug Axitinib, a potent tyrosine kinase inhibitor, features a 6-iodo-1H-indazole core.[11] Therefore, this compound is a promising candidate for screening against a panel of kinases to identify novel therapeutic agents.

Conclusion

While direct experimental data on this compound is currently limited, this technical guide provides a robust, predictive overview of its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery. The unique combination of fluorine and iodine substituents on the privileged indazole scaffold makes it a highly attractive molecule for further investigation by researchers and scientists in the field of medicinal chemistry. Experimental validation of the predicted data and exploration of its biological activities are warranted to fully unlock its therapeutic potential.

References

4-Fluoro-6-iodo-1H-indazole CAS number 887568-03-8

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 4-Fluoro-6-iodo-1H-indazole

CAS Number: 887568-03-8

A Comprehensive Overview for Medicinal Chemistry and Drug Discovery

Introduction

This compound is a halogenated indazole derivative that has emerged as a valuable building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic placement of fluorine and iodine atoms on the indazole ring of this compound enhances its utility, providing key reactive sites for synthetic diversification and opportunities to modulate the pharmacological properties of target molecules.[1][5]

This technical guide provides an in-depth summary of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly protein kinase inhibitors.[6][7]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.

PropertyValueReference
CAS Number 887568-03-8[8][9][10]
Molecular Formula C₇H₄FIN₂[8][9]
Molecular Weight 262.02 g/mol [8][9]
Boiling Point 352.9 °C at 760 mmHg[9]
Purity ≥95%[9]
Appearance (Typically off-white to light yellow solid)(General supplier information)

Note: Spectroscopic data such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are crucial for structure confirmation. While specific spectra are best obtained from the supplier's Certificate of Analysis (CoA), representative data can be found in various chemical databases.[11]

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various routes, often involving cyclization reactions of appropriately substituted anilines or related precursors.[12] A common conceptual pathway for the synthesis of halogenated indazoles involves the formation of the bicyclic ring system followed by selective halogenation.

General Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized as a multi-step process starting from a substituted fluoroaniline. The workflow diagram below illustrates the logical progression from a starting material to the final product, highlighting key chemical transformations.

G A 3-Fluoro-5-nitroaniline (Starting Material) B Diazotization & Cyclization A->B C 6-Fluoro-4-nitro-1H-indazole B->C D Reduction (e.g., Fe/AcOH) C->D E 4-Amino-6-fluoro-1H-indazole D->E F Sandmeyer Reaction (Diazotization & Iodination) E->F G This compound (Final Product) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Example Experimental Protocol: Iodination of an Indazole Precursor

Reaction: Synthesis of 6-Bromo-3-iodo-1H-indazole from 6-Bromo-1H-indazole.[13]

Materials:

  • 6-bromo-1H-indazole (1.0 equiv.)

  • Potassium hydroxide (KOH) (2.0 equiv.)

  • Iodine (I₂) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of Na₂S₂O₄ and K₂CO₃

Procedure:

  • Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF in a suitable reaction flask.[13]

  • Add potassium hydroxide (20 mmol, 2.0 equiv.) to the solution.[13]

  • In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).[13]

  • Add the iodine solution dropwise to the reaction mixture.[13]

  • Stir the resulting mixture at room temperature for 3 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the mixture. A white solid is expected to precipitate.[13]

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the iodinated indazole product.[13]

This protocol illustrates a common method for C-H iodination on the indazole ring and serves as a valuable reference for researchers working with similar scaffolds.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules, particularly in the context of targeted cancer therapies. Indazole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][7]

The fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the indazole core.

Role as a Scaffold for Kinase Inhibitors

Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including:

  • Polo-like kinase 4 (PLK4)[14]

  • Fibroblast growth factor receptors (FGFR)[7]

  • Protein kinase CK2[15]

  • Heat shock protein 90 (HSP90)[16]

The diagram below illustrates the general principle of how an indazole derivative, synthesized from a building block like this compound, can function as a Type I kinase inhibitor by competing with ATP.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Hinge Hinge Region ATP->Hinge H-Bonds Indazole Indazole Inhibitor (e.g., from 4-F-6-I-Indazole) DFG DFG Motif Indazole->ATP Competes & Displaces Hinge2 Hinge Region Indazole->Hinge2 H-Bonds DFG2 DFG Motif

Caption: Indazole core occupying the ATP-binding site of a protein kinase.

This competitive binding blocks the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling pathway that contributes to cancer cell proliferation and survival. The substituents introduced at the 6-position (via the iodo group) can be designed to occupy adjacent hydrophobic pockets, increasing both the potency and selectivity of the inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General precautions include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 887568-03-8) is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dual halogenation provides a strategic advantage for constructing libraries of complex molecules. Its primary application is in the development of kinase inhibitors for oncology, where the indazole scaffold serves as a robust pharmacophore for engaging the ATP-binding site of target enzymes. This guide provides researchers with the foundational knowledge required to effectively utilize this valuable chemical building block in their research and development programs.

References

The 1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics for various diseases, including cancer, inflammation, and infectious agents.[4][5] This technical guide provides a comprehensive overview of the 1H-indazole core, including its physicochemical properties, synthesis, biological activities, and its role in FDA-approved drugs, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.

Physicochemical Properties of the 1H-Indazole Scaffold

The 1H-indazole core is an aromatic system with 10 π-electrons, rendering it a stable entity.[1] It exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form compared to 2H-indazole.[1][4] The physicochemical properties of the parent 1H-indazole and two prominent drug molecules containing this scaffold, Niraparib and Pazopanib, are summarized in the table below. These properties are crucial for understanding the druglikeness and pharmacokinetic profiles of its derivatives.

Property1H-IndazoleNiraparibPazopanib
Molecular Formula C₇H₆N₂C₁₉H₂₀N₄OC₂₁H₂₃N₇O₂S
Molecular Weight ( g/mol ) 118.14[6][7]320.4[8]437.5
Melting Point (°C) 145-148[9]--
Boiling Point (°C) 270 (at 743 mmHg)[9]--
LogP 1.8[6]2.2[8]-
pKa 14.00[9]-2.1, 6.4, 10.2[2][10]
Water Solubility Soluble in hot water[9]0.72 mg/mL[11]pH-dependent: 0.65 mg/mL at pH 1.1, practically insoluble ≥ pH 4[10][12]
BCS Class -Class II[13]Class II[10][12]

Synthesis of the 1H-Indazole Core

A variety of synthetic methods have been developed to construct the 1H-indazole ring system, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several common strategies for synthesizing the 1H-indazole core include:

  • Jacobson Indazole Synthesis: A classical method involving the cyclization of o-tolylhydrazines.

  • Davis-Beirut Reaction: The reaction of a nitro-substituted o-toluidine with a Grignard reagent.

  • From o-Aminobenzaldehydes or o-Aminoketones: Condensation with hydrazine or its derivatives.[4]

  • Intramolecular C-H Amination: Palladium-catalyzed or metal-free cyclization of arylhydrazones.[4][14]

  • [3+2] Annulation: Reaction of arynes with hydrazones.[15]

Experimental Protocol: Metal-Free Synthesis from o-Aminobenzoximes

This protocol describes a mild and efficient metal-free synthesis of 1H-indazoles from readily available o-aminobenzoximes.[9][10]

Materials:

  • Substituted o-aminobenzoxime

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the o-aminobenzoxime (1.0 equiv) in dichloromethane at 0 °C under an inert atmosphere.

  • Add triethylamine (2.2 equiv) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-indazole.

G cluster_workflow Metal-Free Synthesis of 1H-Indazoles start o-Aminobenzoxime reagents MsCl, NEt3 DCM, 0°C to rt start->reagents reaction Cyclization reagents->reaction workup Quench (NaHCO3) Extraction (DCM) reaction->workup purification Column Chromatography workup->purification product 1H-Indazole purification->product

Workflow for the metal-free synthesis of 1H-indazoles.

The 1H-Indazole Scaffold in FDA-Approved Drugs

The versatility of the 1H-indazole scaffold is highlighted by its presence in several FDA-approved drugs. Niraparib and Pazopanib are prominent examples that demonstrate the therapeutic potential of this core structure.

Niraparib: A PARP Inhibitor for Ovarian Cancer

Niraparib (Zejula®) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[8][11][16] It is approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[16]

Mechanism of Action: Niraparib's mechanism of action involves the inhibition of PARP, which leads to the accumulation of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks are converted to lethal double-strand breaks during DNA replication, resulting in synthetic lethality and tumor cell death.[3][16] More recent studies have shown that Niraparib can also activate the cGAS/STING pathway, which can enhance the anti-tumor immune response.[17]

G cluster_niraparib Niraparib Mechanism of Action niraparib Niraparib parp PARP-1/2 niraparib->parp inhibits ssb Single-Strand DNA Breaks parp->ssb repair of hrr Deficient HRR (e.g., BRCA1/2 mutation) ssb->hrr accumulation in dsb Double-Strand DNA Breaks hrr->dsb leads to apoptosis Apoptosis dsb->apoptosis

Simplified signaling pathway of Niraparib's mechanism of action.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[1][5][18] It is used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[5]

Mechanism of Action: By inhibiting these key RTKs, Pazopanib blocks the signaling pathways that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][6] This dual action of inhibiting both the tumor's blood supply and the cancer cells themselves contributes to its anti-tumor activity.[5]

G cluster_pazopanib Pazopanib Mechanism of Action pazopanib Pazopanib vegfr VEGFR pazopanib->vegfr inhibits pdgfr PDGFR pazopanib->pdgfr inhibits ckit c-Kit pazopanib->ckit inhibits angiogenesis Angiogenesis vegfr->angiogenesis proliferation Tumor Cell Proliferation pdgfr->proliferation ckit->proliferation tumor_growth Inhibition of Tumor Growth angiogenesis->tumor_growth proliferation->tumor_growth

Simplified signaling pathway of Pazopanib's mechanism of action.

Key Experimental Protocols in 1H-Indazole Drug Discovery

The development of novel 1H-indazole-based drugs relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

Suzuki-Miyaura Cross-Coupling for Derivatization

The Suzuki-Miyaura cross-coupling is a powerful tool for the functionalization of the 1H-indazole scaffold, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[19][20]

Materials:

  • Bromo-substituted 1H-indazole derivative (e.g., 3-amino-5-bromo-1H-indazole)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add the bromo-substituted 1H-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0 equiv).

  • Add the palladium catalyst (0.05-0.1 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[19][20]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Bromo-1H-Indazole + Arylboronic Acid reagents Pd Catalyst Base, Solvent start->reagents reaction Heating (80-100°C) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Aryl-1H-Indazole purification->product

Generalized workflow for the Suzuki-Miyaura cross-coupling.
In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates on cancer cell lines.[21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1H-indazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1H-indazole compounds and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[21][22]

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. It is a common method for determining the inhibitory potential of compounds against specific kinases.[7][23][24]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • 1H-indazole test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Set up the kinase reaction by combining the kinase, substrate, ATP, and various concentrations of the test compound in a well of an assay plate.

  • Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a control and determine the IC₅₀ value.[7][23][24]

Conclusion

The 1H-indazole scaffold continues to be a highly valuable and versatile core in drug discovery. Its favorable physicochemical properties and ability to interact with a multitude of biological targets have led to the successful development of important therapeutics. The synthetic and biological methodologies outlined in this guide provide a foundation for researchers to explore and expand upon the therapeutic potential of this privileged scaffold. As our understanding of disease biology deepens, the rational design and synthesis of novel 1H-indazole derivatives are poised to deliver the next generation of innovative medicines.

References

Potential Therapeutic Targets for 4-Fluoro-6-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Halogenated indazoles, in particular, have demonstrated significant potential as modulators of various biological targets, primarily within the realm of oncology. This technical guide explores the potential therapeutic targets for 4-fluoro-6-iodo-1H-indazole by examining the known biological activities of structurally related halogenated indazole derivatives. While direct studies on this compound are limited, a comprehensive analysis of analogous compounds points towards several key protein families, most notably protein kinases, as highly probable targets. This document provides a detailed overview of these potential targets, summarizes quantitative biological data, outlines relevant experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Therapeutic Promise of Halogenated Indazoles

Indazole derivatives have garnered significant attention in drug discovery due to their versatile biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. The introduction of halogen atoms, such as fluorine and iodine, into the indazole ring system can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. These modifications often lead to enhanced potency and selectivity for specific biological targets.

Although specific therapeutic targets for this compound have not been explicitly reported in the literature, extensive research on analogous fluoro- and iodo-substituted indazoles provides a strong foundation for predicting its likely mechanisms of action and potential therapeutic applications. The primary focus of this guide is to extrapolate from this existing knowledge to identify and detail the most probable therapeutic targets for this compound.

Potential Therapeutic Targets

Based on the structure-activity relationships (SAR) of numerous halogenated indazole derivatives, the most prominent potential therapeutic targets for this compound are protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.

Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and the maintenance of genomic stability. Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development. A number of indazole derivatives have shown potent inhibitory activity against PLK4.[1][2][3]

Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Halogenated indazole derivatives have been investigated as inhibitors of FGFR1.

Other Potential Kinase Targets

The indazole scaffold has been shown to be a versatile kinase hinge-binding motif. Therefore, this compound may also exhibit inhibitory activity against other kinases, including but not limited to:

  • Tyrosine Threonine Kinase (TTK)

  • Epidermal Growth Factor Receptor (EGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • c-Kit

Non-Kinase Targets: Indoleamine 2,3-dioxygenase 1 (IDO1)

Beyond kinases, some substituted indazoles have been identified as inhibitors of IDO1, an enzyme involved in tryptophan metabolism. IDO1 is an important immunotherapy target as its inhibition can enhance anti-tumor immune responses.

Quantitative Data on Halogenated Indazole Derivatives

The following tables summarize the reported biological activity of various halogenated indazole derivatives against their respective targets. This data provides a quantitative basis for the potential potency of this compound.

Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Kinase Targets

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference(s)
Indazole-based Compound 30 VEGFR-21.24[4]
Quinoxaline-Indazole HybridsVEGFR-281 - 116[5]
Quinazoline-Indazole DerivativesVEGFR-25.4 - 90[6]
Indazole-based Compound C05 PLK4< 0.1[1][2]
N-(1H-indazol-6-yl)benzenesulfonamide K22 PLK40.1[3]
(1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivativesPLK4single-digit nM[7]
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 99 FGFR12.9[7]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative 102 FGFR130.2 ± 1.9[7]

Table 2: Antiproliferative Activity of Halogenated Indazole Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference(s)
Indazole derivative 2f 4T1 (Breast Cancer)0.23 - 1.15[8]
Indazole-based Compound C05 IMR-32 (Neuroblastoma)0.948[1][2]
Indazole-based Compound C05 MCF-7 (Breast Cancer)0.979[1][2]
Indazole-based Compound C05 H460 (Non-small cell lung)1.679[1][2]
N-(1H-indazol-6-yl)benzenesulfonamide K22 MCF-7 (Breast Cancer)1.3[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the therapeutic targets of indazole derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PLK4)

  • Kinase-specific substrate

  • ATP (use only Promega's Ultra Pure ATP)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white, opaque)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer (e.g., DMSO), followed by a further dilution in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of the diluted test compound solution.

    • 5 µL of the kinase/substrate mixture.

    • 5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10][11]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[9][10][11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) / RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insights into the modulation of signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound (or other test compounds)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in ice-cold RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Indazole 4-Fluoro-6-iodo- 1H-indazole Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Cell_Cycle_Arrest Cell Cycle Arrest PLK4->Cell_Cycle_Arrest Inhibition leads to Genomic_Instability Genomic Instability Centriole_Dup->Genomic_Instability Leads to (if dysregulated) Aneuploidy Aneuploidy Genomic_Instability->Aneuploidy Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Indazole 4-Fluoro-6-iodo- 1H-indazole Indazole->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway and the consequences of its inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep_Reagents Setup_Reaction Set up Kinase Reaction in 384-well Plate Prep_Reagents->Setup_Reaction Incubate_1 Incubate at RT (60 min) Setup_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT (30-60 min) Add_Kinase_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.

Cell_Cycle_Analysis_Workflow Start Start Seed_Cells Seed Cells in Culture Plate Start->Seed_Cells Treat_Cells Treat Cells with Indazole Compound Seed_Cells->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Fix_Cells Fix Cells with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain Cells with PI/RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Analyze DNA Content Histograms Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive body of research on structurally similar halogenated indazoles strongly suggests its potential as a potent inhibitor of protein kinases, particularly those involved in cancer progression such as VEGFR-2 and PLK4. The presented quantitative data and detailed experimental protocols provide a solid framework for the future investigation and validation of these potential therapeutic targets.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of kinases to determine its specific target profile and potency. Subsequent cell-based assays will be crucial to assess its antiproliferative effects and elucidate its mechanism of action. The methodologies and data presented in this guide offer a valuable resource for researchers embarking on the exploration of this promising compound for drug discovery and development.

References

The Critical Role of Fluorine and Iodine in Modulating Indazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding pockets of various protein kinases, making it a valuable framework for the development of targeted therapeutics.[1] The strategic introduction of halogen substituents, particularly fluorine and iodine, onto the indazole ring has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide explores the multifaceted roles of fluorine and iodine in shaping the bioactivity of indazole derivatives, providing a comprehensive resource for researchers in drug discovery and development.

The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Similarly, the larger iodine atom can introduce specific steric and electronic effects, serving as a versatile handle for further chemical modifications through reactions like Suzuki or Heck couplings, and can also form halogen bonds with biological targets.[3][4] This guide will delve into the synthesis, quantitative bioactivity, and mechanisms of action of fluorinated and iodinated indazoles, supported by detailed experimental protocols and visual representations of key signaling pathways.

The Influence of Fluorine on Indazole Bioactivity

The incorporation of fluorine atoms into the indazole scaffold has led to the development of highly potent and selective inhibitors for a range of biological targets. The position of the fluorine substituent on the indazole ring or on appended phenyl rings can have a profound impact on the compound's activity.

Quantitative Bioactivity of Fluorinated Indazole Derivatives

The following table summarizes the in vitro inhibitory activities of representative fluorinated indazole derivatives against various biological targets. The data highlights the significant gains in potency often achieved with fluorination.

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference(s)
Fluorinated Indazoles as Kinase Inhibitors
6-Fluoroindazole Derivative (52)ROCK114--[5]
4-Fluoroindazole Derivative (51)ROCK12500--[5]
6-Fluoroindazole Derivative (53a)ROCK17--[5]
6-Fluoroindazole Derivative (53b)ROCK16--[5]
Fluorinated Derivative (36g)EGFR<1 (sub-nanomolar)H1975 / HCC8270.191 / 0.022[6]
2,6-difluoro-3-methoxyphenyl Derivative (27a)FGFR1< 4.1KG1 / SNU-160.0253 / 0.0774[6]
2,6-difluoro-3-methoxyphenyl Derivative (27a)FGFR22.0--[6]
Fluorinated Indazoles with Other Bioactivities
6-Fluoroindazole Scaffold (40)hTRPA143--[5]
Monofluorinated 3-guanidyl-indazolesF1F0-ATPase< 5000Ramos< 5[5]

The Strategic Role of Iodine in Indazole Bioactivity and Synthesis

Iodine substitution on the indazole ring serves a dual purpose. Firstly, it can directly contribute to the biological activity of the molecule through specific interactions with the target protein. Secondly, the carbon-iodine bond provides a reactive site for the introduction of further chemical diversity via transition metal-catalyzed cross-coupling reactions, making iodinated indazoles key synthetic intermediates.[3]

Quantitative Bioactivity of Iodinated Indazole Derivatives

The following table presents the bioactivity data for several iodinated indazole compounds, primarily focusing on their anticancer properties.

Compound IDTarget Kinase/Cell LineIC50 (nM)Cell LineIC50 (µg/mL)Reference(s)
Iodinated Indazoles as Anticancer Agents
3-Iodo-6-nitro-indazole derivative----[4]
6-Iodo-3-(E)-2-pyridin-2-yl-vinyl)-1H-indazole derivative----[4]
Iodinated Indazoles as Synthetic Intermediates
3-Iodo-1H-indazole----[7]
6-Bromo-3-iodo-1H-indazole----[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. The following sections provide methodologies for key assays cited in this guide.

Synthesis of Halogenated Indazoles

Protocol 1: Synthesis of 3-Iodo-1H-indazole [3]

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

  • Iodination: Add a solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and purify the product by appropriate methods (e.g., extraction, crystallization, or column chromatography) to yield 6-bromo-3-iodo-1H-indazole.

Protocol 2: Fluorination of 2H-Indazoles [2][8]

  • Reagents: Utilize N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent.

  • Solvent: The reaction is carried out in water under ambient air, presenting an environmentally friendly approach.

  • Reaction Conditions: This method is metal-free and proceeds under mild conditions.

  • Outcome: The protocol provides direct access to C-3 fluorinated 2H-indazole derivatives with broad functional group tolerance in good yields. The reaction is suggested to proceed via a radical mechanistic pathway.

In Vitro Bioactivity Assays

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity [9][10][11][12]

  • Cell Seeding: Plate cells at a density of approximately 10^4 cells/well in 96-well plates and incubate for 24 hours at 37°C.

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test indazole compound to the wells. Incubate for a further 24-72 hours.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan precipitate.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 4: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) [13][14]

  • Reaction Setup: In a suitable microplate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate, ATP, and the test indazole inhibitor at various concentrations in a kinase assay buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Signal Generation: Terminate the kinase reaction and measure the kinase activity. In the ADP-Glo™ assay, this involves depleting the remaining ATP and then converting the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Halogenated indazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the points of intervention for these inhibitors.

VEGFR Signaling Pathway Inhibition

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway by halogenated indazoles.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis.[15][16][17] Fluorinated and iodinated indazole derivatives can act as potent inhibitors of VEGFR, blocking the downstream signaling cascades, including the PLCγ/PKC/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][18]

p38 MAPK Signaling Pathway Inhibition

p38_MAPK_Signaling cluster_extracellular Extracellular Stimuli cluster_nucleus Nucleus Stress Inflammatory Cytokines, Stress MAPKKK MAPKKK Stress->MAPKKK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38_MAPK MAPKK->p38_MAPK p38_MAPK->Transcription_Factors Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by halogenated indazoles.

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a central role in inflammatory responses.[19][20] Certain fluorinated indazole derivatives have been identified as inhibitors of p38 kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[5]

Conclusion and Future Directions

The strategic incorporation of fluorine and iodine into the indazole scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. Fluorination can significantly enhance bioactivity by improving metabolic stability and target binding affinity. Iodination provides a versatile synthetic handle for further molecular elaboration and can contribute to target engagement through halogen bonding.

The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field. The visualization of key signaling pathways offers a clear understanding of the mechanisms of action of these halogenated indazole derivatives.

Future research in this area will likely focus on:

  • Structure-Based Design: Utilizing high-resolution crystal structures of indazole inhibitors in complex with their target proteins to guide the design of next-generation compounds with improved potency and selectivity.

  • Exploring New Biological Targets: Expanding the application of halogenated indazoles to other disease areas by screening them against a broader range of biological targets.

  • Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic routes for the preparation of complex halogenated indazole derivatives.

  • Combination Therapies: Investigating the synergistic effects of halogenated indazole inhibitors with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

By leveraging the unique properties of fluorine and iodine, the indazole scaffold will undoubtedly continue to be a rich source of novel drug candidates for the treatment of cancer, inflammatory diseases, and other unmet medical needs.

References

The Strategic Role of 4-Fluoro-6-iodo-1H-indazole in the Design of Next-Generation Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the rational design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. Within this versatile class of compounds, 4-fluoro-6-iodo-1H-indazole presents a unique combination of functionalities, making it a highly attractive starting fragment for the development of novel therapeutics targeting a range of kinases implicated in oncology and other diseases.

The strategic placement of a fluorine atom at the 4-position can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability. Concurrently, the iodine atom at the 6-position serves as a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling extensive exploration of the kinase ATP-binding pocket to optimize potency and selectivity. This guide provides a comprehensive overview of the application of the this compound core in kinase inhibitor design, including quantitative data for analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data on Indazole-Based Kinase Inhibitors

While specific data for inhibitors directly derived from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related indazole-based compounds against various key kinase targets. This data provides valuable insights into the structure-activity relationships (SAR) and highlights the potential of halogenated indazole scaffolds.

Table 1: Inhibitory Activity of Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)

Compound ID/ReferenceKinase TargetIC50 (nM)Cell Line (if applicable)Cellular IC50 (nM)
FGFR Inhibitor (Example 1) [1][2]FGFR115.0SNU-16642.1
FGFR Inhibitor (Example 2) [1][3]FGFR1< 4.1KG-125.3
FGFR Inhibitor (Example 2) [1][3]FGFR22.0SNU-1677.4
VEGFR-2 Inhibitor (Example 1) [4]VEGFR-21.24HUVEC-
Axitinib (Indazole Core) [5]VEGFR-1---
VEGFR-2---
VEGFR-3---
PDGFRβ---
c-Kit---

Table 2: Inhibitory Activity of Indazole Derivatives against Non-Receptor Tyrosine and Serine/Threonine Kinases

Compound ID/ReferenceKinase TargetIC50 (nM)Cell Line (if applicable)Cellular IC50 (µM)
PLK4 Inhibitor (C05) [6]PLK4< 0.1IMR-320.948
MCF-70.979
H4601.679
PKMYT1 Inhibitor (General) [7]PKMYT1Varies--
RSK2 Inhibitor (Covalent) [8]RSK2< 2.5--

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel kinase inhibitors. The following protocols provide a framework for the preparation of a hypothetical kinase inhibitor derived from a halogenated indazole core and a general procedure for assessing its biochemical potency.

Protocol 1: Synthesis of a Hypothetical 6-Aryl-4-fluoro-1H-indazole Kinase Inhibitor

This protocol outlines a potential synthetic route starting from a related, commercially available precursor, 6-bromo-1H-indazole, and assumes subsequent functionalization to introduce the fluoro and iodo groups, followed by a Suzuki coupling.

Step 1: Iodination of 6-Bromo-1H-indazole [6][9]

  • Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), Water, Saturated aqueous ammonium chloride.

  • Procedure:

    • Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.

    • Add N-Iodosuccinimide (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 4 hours.

    • Pour the reaction mixture into water and add saturated aqueous ammonium chloride.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Step 2: Suzuki-Miyaura Cross-Coupling [10]

  • Materials: 6-iodo-4-fluoro-1H-indazole (hypothetical intermediate, 1.0 equiv), Arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), SPhos (0.06 equiv), Potassium carbonate (K₂CO₃, 2.5 equiv), 1,4-Dioxane (anhydrous), Water (degassed).

  • Procedure:

    • To a flame-dried sealed tube, add 6-iodo-4-fluoro-1H-indazole, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

    • Seal the vessel and purge with argon or nitrogen for 15 minutes.

    • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the 6-aryl-4-fluoro-1H-indazole derivative.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)[7][9]

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials: Purified kinase enzyme, kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay Kit (Promega), assay plates (e.g., 384-well), plate reader capable of measuring luminescence.

  • Procedure:

    • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer. Initiate the reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for understanding the mechanism of action and the development workflow of kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FGFR Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, and Survival PKC->EndothelialCell RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Inhibits Kinase_Inhibitor_Discovery_Workflow Start Fragment Selection (this compound) Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Biochemical Biochemical Screening (e.g., ADP-Glo™ Assay) Synthesis->Biochemical SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR SAR->Synthesis Iterative Design Cellular Cellular Assays (Proliferation, Apoptosis) SAR->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Synthesis Refinement In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Halogenated 1H-Indazoles: A Technical Guide to Their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. The strategic introduction of halogen atoms to this scaffold has been shown to significantly enhance pharmacological properties, leading to the discovery of potent inhibitors of key signaling molecules, particularly protein kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and significance of halogenated 1H-indazoles, with a focus on their role as kinase inhibitors in oncology. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative summary of their activity and a visual representation of their mechanism of action within cellular signaling pathways.

Introduction: The Rise of Halogenated 1H-Indazoles

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, have emerged as a cornerstone in the development of modern therapeutics. Their structural similarity to purines allows them to function as effective mimics of the hinge-binding region of ATP-dependent enzymes, most notably protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a major focus of drug discovery.

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the 1H-indazole core is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. Halogens can influence binding affinity through various interactions, including hydrogen bonding and halogen bonding, and can also improve metabolic stability and cell permeability.[2] This has led to the development of highly potent and selective halogenated 1H-indazole-based kinase inhibitors, some of which have demonstrated significant clinical success.

Significance in Drug Development

Halogenated 1H-indazoles have shown remarkable versatility, with applications as antibacterial, anti-inflammatory, and, most notably, anticancer agents.[2] Several clinically approved and investigational drugs feature this scaffold, highlighting its importance in modern medicine.

  • Axitinib and Pazopanib: These are potent multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma. They both contain a 1H-indazole core and inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[2]

  • Niraparib: This is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer, also built upon a 1H-indazole structure.[3]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (Trk), ROS1, and ALK, used in the treatment of solid tumors with specific genetic fusions.[4]

The success of these drugs has spurred further research into novel halogenated 1H-indazoles targeting a wide array of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][2]

Synthesis of Halogenated 1H-Indazoles

The synthesis of halogenated 1H-indazoles can be achieved through various synthetic routes. Direct halogenation of the indazole core is a common strategy, with the position of halogenation depending on the reaction conditions and the nature of the indazole precursor.

General Workflow for Synthesis and Evaluation

The development of novel halogenated 1H-indazole inhibitors typically follows a structured workflow from initial synthesis to biological characterization.

Synthesis and Evaluation Workflow General Workflow for Synthesis and Biological Evaluation A Starting Material (e.g., Substituted Indazole) B Halogenation Reaction (e.g., Iodination, Bromination) A->B C Purification and Characterization (NMR, MS) B->C D Biological Screening (Kinase Inhibition Assay) C->D E Cell-Based Assays (Viability, Apoptosis) D->E F Lead Optimization E->F EGFR Signaling Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Halogenated 1H-Indazole Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

Spectroscopic and Spectrometric Analysis of 4-Fluoro-6-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 4-Fluoro-6-iodo-1H-indazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted values based on the analysis of structurally related compounds. These predictions, coupled with detailed experimental protocols and workflow visualizations, serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Spectroscopic and Spectrometric Data Summary

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data for these techniques are summarized in the tables below.

NMR Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of similar indazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0br s1HN1-H
~8.1 - 8.3s1HH3
~7.6 - 7.8d1HH7
~7.3 - 7.5d1HH5

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~155 - 160 (d)C4 (bearing F)
~141 - 143C7a
~134 - 136C3
~125 - 127C5
~122 - 124 (d)C7
~110 - 112 (d)C3a
~90 - 95C6 (bearing I)

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds. The 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadN-H stretch
3050-3150MediumAromatic C-H stretch
1600-1620MediumC=C aromatic ring stretch
1450-1550StrongC=N aromatic ring stretch
1200-1300StrongC-F stretch
1000-1100MediumC-N stretch
800-900StrongC-H out-of-plane bending
500-600MediumC-I stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
263.95[M+H]⁺
262.94[M]⁺
136.00[M-I]⁺
109.00[M-I-HCN]⁺

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality spectroscopic and spectrometric data for a compound such as this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

  • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be compatible with the chosen ionization method.

Data Acquisition:

  • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum source where it is vaporized and ionized.

  • Acquire the mass spectrum over a relevant m/z range.

  • If further structural information is needed, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Processing:

  • Analyze the mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Compare the observed molecular weight with the calculated exact mass of this compound.

  • Analyze the fragmentation pattern to confirm the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the Spectroscopic Analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active molecules, exhibiting a wide array of biological activities, including kinase inhibition. The presence of fluorine and iodine atoms on the indazole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provide handles for further synthetic diversification, making it a valuable building block for the development of novel therapeutic agents.

This document provides a detailed synthetic protocol for the preparation of this compound from 4-chloro-2-fluoroaniline, a readily available starting material. The synthesis involves a multi-step sequence, including the formation of the indazole core, followed by functional group manipulations to install the iodo substituent.

Synthetic Pathway Overview

The synthesis of this compound from 4-chloro-2-fluoroaniline is a multi-step process. A plausible and efficient synthetic route involves the initial formation of a 6-chloro-4-fluoro-1H-indazole intermediate, followed by conversion of the chloro group to an amino group, and subsequent Sandmeyer iodination.

Synthetic Pathway A 4-chloro-2-fluoroaniline B N-(4-chloro-2-fluorophenyl)acetamide A->B Acetic anhydride, Pyridine C 6-chloro-4-fluoro-1H-indazole B->C 1. Isoamyl nitrite, KOAc 2. HCl, EtOH D 6-amino-4-fluoro-1H-indazole C->D Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst, ligand) E This compound D->E Sandmeyer Reaction (1. NaNO2, HCl 2. KI)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-chloro-2-fluorophenyl)acetamide

This initial step involves the protection of the amino group of 4-chloro-2-fluoroaniline by acetylation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-chloro-2-fluoroaniline57946-56-2145.5610.0 g0.0687
Acetic anhydride108-24-7102.097.7 mL0.0824
Pyridine110-86-179.10100 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
1 M Hydrochloric acid (HCl)7647-01-036.4650 mL-
Saturated Sodium Bicarbonate144-55-884.0150 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • Dissolve 4-chloro-2-fluoroaniline (10.0 g, 0.0687 mol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (7.7 mL, 0.0824 mol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (7.0 mL, 0.0756 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(4-chloro-2-fluorophenyl)acetamide as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of 6-chloro-4-fluoro-1H-indazole

This step involves the cyclization of the acetylated aniline to form the indazole ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-(4-chloro-2-fluorophenyl)acetamide-187.5910.0 g0.0533
Potassium acetate (KOAc)127-08-298.146.28 g0.0640
Isoamyl nitrite110-46-3117.159.4 mL0.0799
Toluene108-88-392.14100 mL-
Ethanol (EtOH)64-17-546.0750 mL-
Concentrated HCl7647-01-036.4610 mL-

Procedure:

  • Suspend N-(4-chloro-2-fluorophenyl)acetamide (10.0 g, 0.0533 mol) and potassium acetate (6.28 g, 0.0640 mol) in toluene (100 mL).

  • Heat the mixture to reflux (approximately 110 °C).

  • Add isoamyl nitrite (9.4 mL, 0.0799 mol) dropwise over 30 minutes.

  • Continue refluxing for 2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethanol (50 mL) and add concentrated HCl (10 mL).

  • Heat the mixture to reflux for 4 hours to effect deacetylation and cyclization.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chloro-4-fluoro-1H-indazole.

Expected Yield: 40-50%

Step 3: Synthesis of 6-amino-4-fluoro-1H-indazole

This step utilizes a Buchwald-Hartwig amination reaction to convert the aryl chloride to an amino group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
6-chloro-4-fluoro-1H-indazole-170.565.0 g0.0293
Benzophenone imine1013-88-3181.245.8 mL0.0322
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72268 mg0.00029
Xantphos161265-03-8578.68508 mg0.00088
Sodium tert-butoxide (NaOtBu)865-48-596.104.22 g0.0439
Toluene108-88-392.14100 mL-
2 M Hydrochloric acid (HCl)7647-01-036.4650 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 6-chloro-4-fluoro-1H-indazole (5.0 g, 0.0293 mol), Pd₂(dba)₃ (268 mg, 0.00029 mol), Xantphos (508 mg, 0.00088 mol), and sodium tert-butoxide (4.22 g, 0.0439 mol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (100 mL) and benzophenone imine (5.8 mL, 0.0322 mol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in THF (50 mL) and add 2 M HCl (50 mL).

  • Stir the mixture at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 6-amino-4-fluoro-1H-indazole.

Expected Yield: 60-70%

Step 4: Synthesis of this compound

The final step is a Sandmeyer reaction to introduce the iodine atom.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
6-amino-4-fluoro-1H-indazole-151.133.0 g0.0198
Concentrated HCl7647-01-036.4610 mL-
Sodium nitrite (NaNO₂)7632-00-069.001.51 g0.0218
Potassium iodide (KI)7681-11-0166.004.93 g0.0297
Water (H₂O)7732-18-518.0250 mL-

Procedure:

  • Suspend 6-amino-4-fluoro-1H-indazole (3.0 g, 0.0198 mol) in a mixture of concentrated HCl (10 mL) and water (20 mL) in a flask cooled to 0 °C.

  • Slowly add a solution of sodium nitrite (1.51 g, 0.0218 mol) in water (10 mL) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (4.93 g, 0.0297 mol) in water (20 mL).

  • Slowly add the diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring.

  • Nitrogen gas evolution will be observed. Continue stirring for 2 hours at room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain this compound.

Expected Yield: 70-80%

Data Summary

StepProduct NameStarting MaterialYield (%)Purity (%)Analytical Method
1N-(4-chloro-2-fluorophenyl)acetamide4-chloro-2-fluoroaniline85-95>98NMR, LC-MS
26-chloro-4-fluoro-1H-indazoleN-(4-chloro-2-fluorophenyl)acetamide40-50>95NMR, LC-MS
36-amino-4-fluoro-1H-indazole6-chloro-4-fluoro-1H-indazole60-70>97NMR, LC-MS
4This compound6-amino-4-fluoro-1H-indazole70-80>98NMR, LC-MS, HRMS

Logical Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Indazole Formation cluster_step3 Step 3: Amination cluster_step4 Step 4: Iodination A1 Dissolve 4-chloro-2-fluoroaniline in DCM and Pyridine A2 Cool to 0°C A1->A2 A3 Add Acetic Anhydride A2->A3 A4 Stir at RT for 12h A3->A4 A5 Workup and Purification A4->A5 B1 Suspend N-acetylated compound and KOAc in Toluene A5->B1 B2 Reflux and Add Isoamyl Nitrite B1->B2 B3 Concentrate and Hydrolyze with HCl/EtOH B2->B3 B4 Workup and Purification B3->B4 C1 Combine 6-chloro-4-fluoro-1H-indazole, Pd catalyst, ligand, and base B4->C1 C2 Add Toluene and Benzophenone Imine C1->C2 C3 Heat at 100°C for 12h C2->C3 C4 Hydrolysis, Workup, and Purification C3->C4 D1 Diazotization of 6-amino-4-fluoro-1H-indazole with NaNO2/HCl at 0°C C4->D1 D2 Add to KI solution D1->D2 D3 Stir at RT for 2h D2->D3 D4 Workup and Purification D3->D4

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The provided protocols outline a comprehensive and plausible synthetic route to this compound from 4-chloro-2-fluoroaniline. The procedures are based on established organic transformations and are amenable to scale-up in a laboratory setting. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The successful synthesis of this versatile building block will enable further exploration of its potential in the development of novel therapeutic agents.

Application Notes and Detailed Protocols for Suzuki Coupling with 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 4-Fluoro-6-iodo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via Suzuki coupling offers a powerful strategy for the synthesis of novel drug candidates and molecular probes. These protocols are based on established methods for cross-coupling with halogenated indazoles and related heterocycles.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5] This reaction is particularly valuable in drug discovery for the construction of biaryl and heteroaryl-aryl motifs, which are common in biologically active molecules.[2][3] this compound is an attractive building block due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity, and the iodo group, which is a highly reactive leaving group for palladium-catalyzed cross-coupling reactions.

This application note details two reliable protocols for the Suzuki coupling of this compound with a variety of arylboronic acids, along with typical reaction parameters and purification procedures.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki Coupling of this compound
ParameterCondition ACondition B
Palladium Catalyst Pd(dppf)Cl₂SPhos Pd G3 Precatalyst
Ligand dppf (in complex)SPhos (in precatalyst)
Base K₂CO₃K₃PO₄
Solvent System 1,4-Dioxane / H₂O (4:1)DME / H₂O (4:1)
Temperature 80-100 °C80-100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Typical Reaction Time 2-12 hours1-6 hours
Table 2: Reagent Stoichiometry
ReagentEquivalents
This compound1.0
Arylboronic Acid1.2 - 1.5
Palladium Catalyst0.02 - 0.05 (2-5 mol%)
Base2.0 - 3.0

Experimental Protocols

Protocol A: Suzuki Coupling using Pd(dppf)Cl₂

This protocol employs a widely used and robust palladium catalyst for the Suzuki coupling of iodo-heterocycles.[2][4][6]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The reaction concentration is generally between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-fluoro-1H-indazole.

Protocol B: Suzuki Coupling using a Modern Buchwald Precatalyst

This protocol utilizes a highly active SPhos-based palladium precatalyst, which can be effective for challenging substrates and may allow for lower catalyst loadings and shorter reaction times.[7][8]

Materials:

  • This compound

  • Arylboronic acid

  • SPhos Pd G3 Precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the SPhos Pd G3 precatalyst (0.02 equiv.), and potassium phosphate (3.0 equiv.) to a reaction vessel.

  • Add degassed DME and water (typically in a 4:1 ratio).

  • Seal the vessel and heat to the desired temperature (80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol A (steps 7-9).

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex + R¹-X Transmetal Transmetalation (R²-B(OR)₂) PdII_complex->Transmetal + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 + R²-B(OR)₂ PdII_R1R2->Pd0 PdII_R1R2->Pd0 Regeneration of Catalyst RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product R1X R¹-X = this compound R2B R²-B(OR)₂ = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 6-aryl-4-fluoro-1H-indazoles.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: Ethyl Acetate Extraction monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product: 6-Aryl-4-fluoro-1H-indazole characterization->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for 4-Fluoro-6-iodo-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-iodo-1H-indazole is a versatile, halogenated indazole derivative that serves as a critical building block in the synthesis of medicinally important compounds. The indazole scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the iodine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. These characteristics make this compound a valuable starting material for the development of novel therapeutics, particularly in the area of oncology.

This document provides detailed application notes on the use of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target.[1]

Key Applications in Medicinal Chemistry

This compound is a key intermediate for the synthesis of a new generation of kinase inhibitors. The strategic positioning of the fluoro and iodo groups allows for directed and efficient synthetic modifications.

Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors:

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[2][3] Its overexpression is implicated in tumorigenesis and is associated with poor prognosis in several cancers.[3] Consequently, the development of PLK4 inhibitors is a promising therapeutic strategy. The indazole core of this compound can be elaborated to mimic the hinge-binding motif of ATP, a common strategy in kinase inhibitor design.

A notable example of an indazole-based PLK4 inhibitor is CFI-400945, which has demonstrated potent antitumor activity.[4][5] While the reported synthesis of CFI-400945 utilizes a 6-bromo-1H-indazole, the principles can be directly applied to this compound to generate novel, potentially more potent or selective analogues. The iodine at the 6-position of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the necessary spiro[cyclopropane-1,3'-indolin]-2'-one moiety or other complex fragments.

Quantitative Data for Indazole-Based PLK4 Inhibitors

The following table summarizes the in vitro potency of the clinical candidate CFI-400945 and related compounds, highlighting the potential of the indazole scaffold for potent PLK4 inhibition. The development of derivatives from this compound aims to achieve similar or improved potency and selectivity.

Compound NameTarget KinaseIC50 (nM)Ki (nM)Cell-based Assay (GI50 nM)Reference
CFI-400945 PLK42.80.2614-165 (Breast Cancer Panel)[4][5]
Compound K22 PLK40.1-1300 (MCF-7)[6]
Axitinib PLK46.5--[6]

Experimental Protocols

Protocol 1: Synthesis of a 4-Fluoro-6-(spiro[cyclopropane-1,3'-indolin]-2'-on-yl)-1H-indazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a plausible synthetic route to a novel PLK4 inhibitor utilizing this compound as the starting material.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • (1R,2S)-2-(5'-methoxy-2'-oxo-1'H-spiro[cyclopropane-1,3'-indolin]-6'-yl)boronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the boronic acid pinacol ester, and Pd(dppf)Cl2·CH2Cl2.

  • Add anhydrous 1,4-dioxane and a 2M aqueous solution of Na2CO3.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: In Vitro PLK4 Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • ATP

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Synthesized inhibitor compound

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the inhibitor dilution (or DMSO for control), and the PLK4 enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PLK4 Signaling Pathway in Cancer

The following diagram illustrates the central role of PLK4 in centriole duplication and its implication in cancer through downstream signaling pathways.

PLK4_Signaling_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Aneuploidy Aneuploidy/ Genomic Instability CentrioleDup->Aneuploidy Dysregulation Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis CellProliferation Cell Proliferation Wnt_beta_catenin->CellProliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT PI3K_Akt->CellProliferation PI3K_Akt->EMT CellProliferation->Tumorigenesis Metastasis Metastasis EMT->Metastasis Inhibitor This compound -derived Inhibitor Inhibitor->PLK4

Caption: PLK4 signaling in cancer and its inhibition.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from the starting material to the biological evaluation of the synthesized inhibitors.

Experimental_Workflow StartMat This compound Coupling Suzuki-Miyaura Coupling StartMat->Coupling Purification Purification & Characterization Coupling->Purification Inhibitor Final Inhibitor Compound Purification->Inhibitor KinaseAssay In Vitro Kinase Assay (PLK4 Inhibition) Inhibitor->KinaseAssay CellAssay Cell-based Assays (Anti-proliferative Activity) Inhibitor->CellAssay Data IC50/GI50 Determination KinaseAssay->Data CellAssay->Data

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Iodo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of iodo-indazoles. The indazole scaffold is a privileged motif in medicinal chemistry, and the functionalization of this core structure through cross-coupling reactions is a cornerstone of modern drug discovery.[1][2] Iodo-indazoles are versatile precursors for these transformations due to their favorable balance of reactivity and stability.[2]

This guide covers four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a summary of typical reaction conditions, quantitative data, and a detailed experimental protocol are provided.

General Reactivity Trends

The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors.[2] Generally, the C3 position of the indazole ring is the most electron-deficient and, therefore, often exhibits the highest reactivity towards the initial oxidative addition step in the catalytic cycle.[2] For many coupling reactions, particularly at the C3 position, protection of the indazole nitrogen (N1) can be crucial to prevent side reactions and catalyst deactivation, leading to improved yields.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl and vinyl-substituted indazoles. This reaction is of significant interest in the synthesis of pharmacologically active molecules.[4]

Quantitative Data for Suzuki-Miyaura Coupling of Iodo-indazoles
Iodo-indazole DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
3-Iodo-1H-indazoleArylboronic acidPd(PPh₃)₄ (5)NaHCO₃DMF/Water808-12 h55-70
3-Iodo-1-(tert-butoxycarbonyl)-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/Water8012 hHigh[2]
3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5-6)Na₂CO₃ (2M aq.)1,4-Dioxane120 (MW)40 min-[5]
3-Iodo-1H-indazol-5-aminePinacol vinyl boronatePd(PPh₃)₄ (5-6)Na₂CO₃ (2N)1,4-Dioxane120 (MW)40 min55
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious organoboronic acidsPdCl₂(dppf)·DCM (5)K₂CO₃1,4-Dioxane/Water10012 h-[6]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for a direct quantitative comparison of reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

This protocol is a general guideline and may require optimization for specific substrates.[4]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Boronic acid or boronate ester (1.2-2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-6 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Reaction vessel (e.g., Schlenk flask, microwave vial)

  • Magnetic stirrer and hotplate (or microwave reactor)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • In a reaction vessel, combine the 3-iodo-1H-indazole derivative, boronic acid or boronate ester, and base.

  • Add the solvent to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.[4]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1H-indazole.[4]

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, providing a valuable route for the alkenylation of iodo-indazoles.[1][2]

Quantitative Data for Heck Reaction of Iodo-indazoles
Iodo-indazole DerivativeAlkeneCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂ (5)Na₂CO₃DMF100-1104-12-[1]
3-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8024~60[2]

Note: Data on the Heck reaction of iodo-indazoles is less prevalent in the literature compared to other cross-coupling reactions.[2] The data provided is based on a specific example and a general inference.

Experimental Protocol: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole with Methyl Acrylate

This protocol details a representative Heck reaction using methyl acrylate as the coupling partner.[1]

Materials:

  • 3-Iodo-6-methyl-4-nitro-1H-indazole (1.0 equiv.)

  • Methyl Acrylate (1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-methyl-4-nitro-1H-indazole, Palladium(II) Acetate, and Sodium Carbonate.[1]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Add anhydrous DMF followed by methyl acrylate via syringe.[1]

  • Place the sealed flask in a preheated oil bath at 100-110 °C.[1]

  • Stir the reaction mixture vigorously for 4-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a route to 3-alkynyl-indazoles.[3] For successful Sonogashira coupling with 3-iodo-indazoles, N-protection of the indazole ring is often necessary.[3][7]

Quantitative Data for Sonogashira Coupling of Iodo-indazoles
Iodo-indazole DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
N-protected 3-iodo-1H-indazolePropiolic/Propargylic derivativesPd/Cu catalyst----up to 99[3]

Note: Specific quantitative data with detailed reaction conditions for a variety of substrates is limited in the provided search results.

Experimental Protocol: General Procedure for Sonogashira Coupling of N-Protected 3-Iodo-indazole

Materials:

  • N-protected 3-iodo-indazole (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., Et₃N, DIPA)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the N-protected 3-iodo-indazole and the terminal alkyne in a suitable solvent, add the base.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-amino-indazoles.[2] The choice of ligand is critical for achieving high yields in this reaction.[2]

Quantitative Data for Buchwald-Hartwig Amination of Iodo-indazoles
Iodo-indazole DerivativeAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018High[2]

Note: The table presents a single, representative example. A variety of amines and reaction conditions can be employed in the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-1H-indazole

This protocol is a general procedure and may require optimization for different amines and substrates.[2]

Materials:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol)

  • Ligand (e.g., Xantphos, 0.1 mmol)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • In a dry Schlenk flask, combine the 3-iodo-1H-indazole, amine, palladium catalyst, ligand, and base.[2]

  • Add the anhydrous, deoxygenated solvent.[2]

  • Heat the mixture under an inert atmosphere at 100-120 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.[2]

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[2]

  • Purify the crude product by column chromatography.[2]

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle cluster_legend General Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)Ln-X R-Pd(II)Ln-X Pd(0)Ln->R-Pd(II)Ln-X Oxidative Addition (R-X) R-Pd(II)Ln-R' R-Pd(II)Ln-R' R-Pd(II)Ln-X->R-Pd(II)Ln-R' Transmetalation (Suzuki) or Olefin Insertion (Heck) or Amine Coordination (B-H) (R'-M or Alkene or Amine) R-R' R-R' R-Pd(II)Ln-R'->R-R' R-X R-X = Iodo-indazole R'-M R'-M = Boronic Acid (Suzuki) Alkene Alkene (Heck) Amine Amine (Buchwald-Hartwig)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Start Start: Iodo-indazole & Coupling Partner Reagents Prepare Reagents: Catalyst, Ligand, Base, Solvent Start->Reagents Setup Reaction Setup: Combine reactants under inert atmosphere Reagents->Setup Execution Reaction Execution: Heating and Stirring Setup->Execution Monitoring Reaction Monitoring: TLC or LC-MS Execution->Monitoring Workup Work-up: Quenching, Extraction, Washing, Drying Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization: NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. N-alkylation of the indazole core is a critical step in the synthesis of a vast array of biologically active molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole ring often leads to the formation of regioisomeric mixtures, posing significant challenges in purification and impacting overall synthetic efficiency. The regiochemical outcome of N-alkylation is highly sensitive to the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the electronic and steric properties of substituents on the indazole ring.[1][2]

This document provides a detailed guide to the N-alkylation of a specifically substituted indazole, 4-fluoro-6-iodo-1H-indazole. The presence of a fluorine atom at the 4-position and an iodine atom at the 6-position introduces distinct electronic and steric factors that can influence the regioselectivity of the alkylation reaction. These application notes present two distinct protocols designed to selectively target either the N-1 or N-2 position of this compound, along with a discussion of the underlying principles governing the observed selectivity.

Factors Influencing Regioselectivity in Indazole Alkylation

The selective N-alkylation of indazoles is governed by a delicate interplay of kinetic and thermodynamic factors. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2]

  • N-1 Alkylation (Thermodynamic Control): Conditions that favor thermodynamic equilibrium, such as the use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), typically lead to the preferential formation of the more stable N-1 alkylated product.[3][4]

  • N-2 Alkylation (Kinetic Control): In contrast, conditions that favor kinetic control can lead to the formation of the N-2 alkylated product. Methods such as the Mitsunobu reaction often show a preference for the N-2 position.[5] The steric hindrance of substituents, particularly at the C-7 position, can also direct alkylation to the N-2 position.[3]

  • Mixed Regioselectivity: The use of weaker bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) can often result in the formation of a mixture of N-1 and N-2 isomers.[6] For example, the alkylation of 6-fluoro-1H-indazole with 4-methoxybenzyl chloride using K₂CO₃ in DMF yielded an approximately 1:1 mixture of the N-1 and N-2 isomers.[2]

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of this compound

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product by employing a strong base in a non-polar aprotic solvent.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide (1.1 equiv) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated this compound.

Protocol 2: Regioselective N-2 Alkylation of this compound (Mitsunobu Conditions)

This protocol utilizes the Mitsunobu reaction, which generally favors the formation of the N-2 alkylated indazole isomer.[5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and reaction byproducts.

Data Presentation

The following tables summarize expected outcomes for the N-alkylation of this compound based on the provided protocols and literature data for similarly substituted indazoles. Actual yields and regioselectivity may vary depending on the specific alkylating agent and reaction conditions.

Table 1: Predicted Regioselectivity and Yield for N-1 Alkylation

Alkylating AgentBase/SolventExpected Major ProductExpected N-1:N-2 RatioExpected Yield (%)Reference
Methyl IodideNaH / THF1-Methyl-4-fluoro-6-iodo-1H-indazole>95:580-90[3][4]
Ethyl BromideNaH / THF1-Ethyl-4-fluoro-6-iodo-1H-indazole>95:575-85[3][4]
Benzyl BromideNaH / THF1-Benzyl-4-fluoro-6-iodo-1H-indazole>95:570-80[3][4]

Table 2: Predicted Regioselectivity and Yield for N-2 Alkylation (Mitsunobu)

AlcoholReagentsExpected Major ProductExpected N-1:N-2 RatioExpected Yield (%)Reference
MethanolPPh₃, DIAD / THF2-Methyl-4-fluoro-6-iodo-2H-indazole<10:9050-60 (N-2)[5]
EthanolPPh₃, DIAD / THF2-Ethyl-4-fluoro-6-iodo-2H-indazole<10:9050-60 (N-2)[5]
Benzyl AlcoholPPh₃, DIAD / THF2-Benzyl-4-fluoro-6-iodo-2H-indazole<10:9045-55 (N-2)[5]

Visualizations

N_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indazole This compound Indazole->Reaction_Center Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Center Base_Solvent Base / Solvent Base_Solvent->Reaction_Center N1_Product N-1 Alkylated Product N2_Product N-2 Alkylated Product Reaction_Center->N1_Product  Thermodynamic  Control Reaction_Center->N2_Product  Kinetic  Control Experimental_Workflow start Start setup Reaction Setup (Indazole, Solvent, Inert Atmosphere) start->setup reagent_add Addition of Reagents (Base or Mitsunobu Reagents) setup->reagent_add alkylation Addition of Alkylating Agent reagent_add->alkylation reaction Reaction Stirring (Temperature & Time) alkylation->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (N-1 or N-2 Isomer) purification->product

References

Application Notes and Protocols: 4-Fluoro-6-iodo-1H-indazole as a Versatile Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-iodo-1H-indazole is a key heterocyclic building block in the synthesis of complex organic molecules, particularly for Active Pharmaceutical Ingredients (APIs). The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including potent kinase inhibitors for cancer therapy.[1] The presence of fluorine at the 4-position and iodine at the 6-position offers distinct advantages for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a focus on palladium-catalyzed cross-coupling reactions.

Key Applications in API Synthesis

This compound is particularly valuable for the synthesis of kinase inhibitors. The indazole core can mimic the purine scaffold of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents introduced at the 6-position via cross-coupling reactions can be tailored to achieve high potency and selectivity for specific kinase targets.

One notable application of indazole derivatives is in the development of Polo-like kinase 4 (PLK4) inhibitors.[2][3][4][5] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several types of cancer.[2][3][4][5] Inhibitors of PLK4, such as CFI-400945, have shown promise as anti-cancer agents.[2][6][7] While the synthesis of CFI-400945 utilizes a 6-bromo-3-iodo-1H-indazole derivative, the synthetic strategies are directly applicable to this compound for the development of novel PLK4 inhibitors and other kinase inhibitors.[2][6]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura and Sonogashira cross-coupling reactions of this compound. These protocols are based on established methods for similar iodo-indazole and iodo-heterocycle substrates and should be optimized for specific reaction partners.[8][9][10][11][12][13]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the indazole core and various aryl or heteroaryl groups.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst - Ligand - Base solvent Add degassed solvent (e.g., 1,4-dioxane/water) reagents->solvent heating Heat under inert atmosphere (e.g., 80-120 °C) solvent->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring extraction Cool, dilute with organic solvent, and wash with water and brine monitoring->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification product Final Product: 6-Aryl-4-fluoro-1H-indazole purification->product Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Terminal alkyne - Palladium catalyst - Copper(I) co-catalyst - Base solvent Add degassed solvent (e.g., THF/DMA or DMF) reagents->solvent heating Stir at room temperature or heat under inert atmosphere solvent->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring extraction Dilute with organic solvent and wash with aqueous solution monitoring->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification product Final Product: 6-Alkynyl-4-fluoro-1H-indazole purification->product PLK4_Signaling_Pathway Simplified PLK4 Signaling Pathway and Inhibition cluster_pathway Cell Cycle Regulation cluster_inhibition Therapeutic Intervention PLK4 PLK4 Kinase Centrosome Centrosome Duplication PLK4->Centrosome Phosphorylation Inhibition_Effect Inhibition of Centrosome Duplication Mitosis Proper Mitotic Progression Centrosome->Mitosis Cell_Proliferation Normal Cell Proliferation Mitosis->Cell_Proliferation Indazole_Inhibitor Indazole-based PLK4 Inhibitor (e.g., from this compound) Indazole_Inhibitor->PLK4 Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition_Effect->Apoptosis

References

Application Note: A Detailed Protocol for the Regioselective Iodination of 4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed experimental protocol for the efficient, regioselective iodination of 4-fluoro-1H-indazole at the C-3 position. The synthesis of 3-iodo-4-fluoro-1H-indazole is a critical step in the development of various pharmaceutical compounds, as the iodine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This protocol is designed for researchers, scientists, and professionals in drug development, offering a straightforward and reproducible methodology.

Introduction

Indazole derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indazole core is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Specifically, halogenation at the C-3 position provides a key intermediate for the introduction of diverse substituents. The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution.[1] This protocol details the iodination of 4-fluoro-1H-indazole, a valuable building block in the synthesis of complex molecules for drug discovery programs.[2][3] The procedure is adapted from established methods for the C-3 iodination of unprotected indazoles.[1][4][5]

Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism. The unprotected 4-fluoro-1H-indazole is treated with molecular iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base facilitates the deprotonation of the indazole NH group, increasing the electron density of the heterocyclic ring and enhancing its reactivity towards the electrophilic iodine.

Reaction_Scheme cluster_products Product 4-fluoro-1H-indazole 4-fluoro-1H-indazole reaction_center 4-fluoro-1H-indazole->reaction_center + I₂ I2 Iodine (I₂) I2->reaction_center KOH KOH DMF DMF RT Room Temp 3-iodo-4-fluoro-1H-indazole 3-iodo-4-fluoro-1H-indazole reaction_center->3-iodo-4-fluoro-1H-indazole KOH, DMF Room Temp

Caption: Reaction scheme for the iodination of 4-fluoro-1H-indazole.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-fluoro-1H-indazole>98% purityCommercial Source
Iodine (I₂)Reagent gradeCommercial Source
Potassium Hydroxide (KOH)Pellets, ≥85%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Commercial Source
Ethyl Acetate (EtOAc)Reagent gradeCommercial Source
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-Prepared in-house
Brine (saturated aq. NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeCommercial Source
Silica Gel60 Å, 230-400 meshCommercial Source
Deionized Water-In-house
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reaction Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: To the stirred solution, add molecular iodine (I₂) (2.0 eq). Following this, add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise over 5-10 minutes. An ice bath can be used to manage any initial exotherm.[4]

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification
  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.

  • Iodine Removal: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears, resulting in a pale yellow solution or suspension.[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).[1]

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-iodo-4-fluoro-1H-indazole.

Experimental Workflow

G Experimental Workflow for Iodination A 1. Preparation - Add 4-fluoro-1H-indazole to flask B 2. Dissolution - Add anhydrous DMF and stir A->B C 3. Reagent Addition - Add I₂ followed by portion-wise addition of KOH B->C D 4. Reaction - Stir at room temperature for 1-3 hours C->D E 5. Monitoring - Check reaction progress by TLC D->E F 6. Work-up - Quench with ice-water - Add Na₂S₂O₃ solution - Extract with Ethyl Acetate E->F If reaction is complete G 7. Purification - Wash with water and brine - Dry with Na₂SO₄ - Concentrate in vacuo F->G H 8. Final Product - Purify by column chromatography or recrystallization G->H

Caption: Step-by-step experimental workflow.

Data Presentation

ParameterValue
Substrate 4-fluoro-1H-indazole
Product 3-iodo-4-fluoro-1H-indazole
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Appearance Expected to be a solid
Yield Typically in the range of 70-85%
Purity >95% after purification
TLC Analysis Rf values to be determined
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle with caution.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-iodo-4-fluoro-1H-indazole. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a key intermediate for the synthesis of a wide array of functionalized indazole derivatives for applications in drug discovery and materials science.

References

Application Note: HPLC and LC-MS Analytical Methods for 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of bioactive molecules. Accurate and reliable analytical methods are crucial for determining the purity, stability, and pharmacokinetic properties of this compound and its derivatives. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed to offer high sensitivity, selectivity, and reproducibility for quantitative and qualitative analysis.

While specific validated methods for this compound are not widely published, the following protocols have been developed based on established principles for the analysis of similar halogenated aromatic compounds and related indazole derivatives.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is suitable for the determination of the purity of this compound and for monitoring reaction progress in synthetic chemistry.

Experimental Protocol:

ParameterRecommended Conditions
Instrument Standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Sample Preparation Dissolve the sample in a mixture of Acetonitrile and Water (1:1 v/v) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

AnalyteRetention Time (min)Peak Area (%)
This compoundTo be determined>98% (example)
Impurity 1To be determined<0.5% (example)
Impurity 2To be determined<0.5% (example)

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method is designed for the sensitive detection and quantification of this compound in complex matrices, such as biological samples or for impurity profiling at low levels.

Experimental Protocol:

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2.5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS Parameters
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Data Acquisition Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM)

Data Presentation: LC-MS Quantitative Data

ParameterValue
Analyte This compound
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Expected [M+H]⁺ 262.95 m/z
Retention Time To be determined
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Workflow Visualization

The following diagram illustrates the general workflow for the HPLC and LC-MS analysis of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Reporting start Start: Obtain Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV Analysis filter->hplc Purity lcms LC-MS Analysis filter->lcms Quantification/Identification hplc_data Integrate Peaks Calculate Purity hplc->hplc_data lcms_data Extract Ion Chromatograms Determine m/z lcms->lcms_data report Generate Report hplc_data->report lcms_data->report

Caption: General workflow for HPLC and LC-MS analysis.

Application Notes and Protocols: 4-Fluoro-6-iodo-1H-indazole in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-6-iodo-1H-indazole as a key building block in the synthesis of novel cancer therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as potent inhibitors of various cancer-relevant targets, including protein kinases and metabolic enzymes.[1][2] The strategic placement of fluorine and iodine atoms on the indazole ring offers versatile handles for synthetic elaboration and can enhance the pharmacological properties of the resulting compounds.[3]

Rationale for Use in Cancer Drug Discovery

The this compound core is a versatile starting material for the generation of libraries of bioactive molecules. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the indazole nitrogen, influencing protein-ligand interactions. The iodine atom at the 6-position is particularly useful for introducing further chemical diversity via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the exploration of the chemical space around the indazole scaffold to optimize potency and selectivity for a given biological target.[4]

Derivatives of substituted indazoles have shown significant promise in two key areas of oncology:

  • Kinase Inhibition: Many indazole-based compounds have been developed as potent inhibitors of protein kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis. These include inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Polo-Like Kinase 4 (PLK4).[3][5][6]

  • Immunotherapy: A significant recent development is the discovery of 4,6-substituted-1H-indazoles as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[7][8] These enzymes are crucial for tumor immune evasion, and their inhibition can restore anti-tumor immunity.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of various indazole derivatives in cancer-related assays. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of this class of molecules.

Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6o K562 (Leukemia)MTT Assay5.15[9]
A549 (Lung)MTT Assay>40[9]
PC-3 (Prostate)MTT Assay18.3[9]
Hep-G2 (Hepatoma)MTT Assay11.4[9]
HEK-293 (Normal)MTT Assay33.2[9]
Compound 2f 4T1 (Breast)Proliferation Assay0.23 - 1.15[4]
HT-28 Various (6 lines)Tumoricidal EffectSignificant[10]
5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one (26) Bladder CancerCell Viability8.4[11]
Prostate CancerCell Viability5.7[11]
WS-1 (Normal)Cell Viability>100[11]

Table 2: Enzymatic Inhibition by 4,6-Substituted-1H-Indazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound 35 IDO1Enzymatic Assay0.74[7][8]
IDO1HeLa Cell-Based Assay1.37[7][8]
TDOEnzymatic Assay2.93[7][8]
TDOA172 Cell-Based Assay7.54[7][8]
HT-28 TDOEnzymatic Assay0.62[10]
HT-30 TDOEnzymatic Assay0.17[10]
HT-37 IDO1Enzymatic Assay0.91[10]
TDOEnzymatic Assay0.46[10]
Compound 27a FGFR1Enzymatic Assay<0.0041[5]
FGFR2Enzymatic Assay0.002[5]
Compound C05 PLK4Kinase Inhibition<0.0001[1]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of therapeutic agents derived from indazole scaffolds.

Synthesis of Substituted Indazole Derivatives (General Protocol)

This protocol outlines a general synthetic route for the diversification of the indazole core using a Suzuki coupling reaction, a common method for creating C-C bonds.

Protocol: Suzuki Coupling for C-6 Position Functionalization

  • Reaction Setup: In a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.), and a base like cesium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-disubstituted indazole.[4]

In Vitro Biological Assays

Protocol: MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[1][9]

Protocol: IDO1/TDO Enzymatic Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against the IDO1 and TDO enzymes.

  • Reagent Preparation: Prepare a reaction buffer containing the respective enzyme (recombinant human IDO1 or TDO), L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation and Termination: Initiate the reaction by adding L-tryptophan. After a set incubation period, terminate the reaction by adding trichloroacetic acid.

  • Kynurenine Measurement: Heat the mixture to hydrolyze N-formylkynurenine to kynurenine. After centrifugation, mix the supernatant with a colorimetric reagent (e.g., Ehrlich's reagent).

  • Data Analysis: Measure the absorbance at a specific wavelength and calculate the IC50 values.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by indazole derivatives and a general workflow for their development.

IDO1_TDO_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cells Tumor Cells IDO1_TDO IDO1/TDO Enzymes Tumor_Cells->IDO1_TDO Overexpression Tryptophan Tryptophan Tryptophan->IDO1_TDO Metabolized by T_Cell T Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine T_Cell_Apoptosis T Cell Apoptosis (Immune Suppression) Kynurenine->T_Cell_Apoptosis Induces IDO1_TDO->Kynurenine Produces Indazole_Inhibitor 4,6-Substituted Indazole Inhibitor Indazole_Inhibitor->IDO1_TDO Inhibits

Caption: The IDO1/TDO pathway in cancer and its inhibition by indazole derivatives.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Library of Indazole Derivatives Synthesis->Library In_Vitro In Vitro Screening (Enzymatic & Cellular Assays) Library->In_Vitro Hit_ID Hit Identification & Lead Optimization In_Vitro->Hit_ID In_Vivo In Vivo Studies (Xenograft Models) Hit_ID->In_Vivo Promising Candidates Clinical_Dev Preclinical & Clinical Development In_Vivo->Clinical_Dev

Caption: General workflow for the development of indazole-based cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of 4-Fluoro-6-iodo-1H-indazole. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

A likely synthetic route to this compound is the direct electrophilic iodination of 4-Fluoro-1H-indazole. The following table addresses common problems encountered during this type of reaction.

Problem EncounteredPotential Cause(s)Recommended Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient Reagent Activity: The iodinating agent may not be electrophilic enough to react efficiently. 2. Improper Base Selection/Stoichiometry: The base may be too weak to sufficiently deprotonate the indazole N-H, or an insufficient amount was used. 3. Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.1. Select a More Reactive Iodinating Agent: Consider using N-Iodosuccinimide (NIS) in place of or in addition to molecular iodine (I₂). 2. Optimize Base Conditions: Employ a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF. Ensure at least 2.0 equivalents of the base are used.[1] 3. Adjust Temperature: Cautiously increase the reaction temperature and monitor for product formation versus decomposition using Thin Layer Chromatography (TLC).
Formation of Multiple Products / Isomers 1. Lack of Regioselectivity: The indazole ring has multiple sites susceptible to electrophilic attack (e.g., C3, C5, C7), leading to a mixture of regioisomers. 2. Over-reaction: Use of excess iodinating agent can lead to di- or tri-iodinated byproducts.1. Control Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity. 2. Precise Stoichiometry: Carefully control the amount of the iodinating agent to favor mono-iodination. 3. Purification Strategy: Develop a robust column chromatography method to separate the desired 6-iodo isomer.
Product Decomposition During Reaction or Workup 1. Harsh Reaction Conditions: Elevated temperatures or extended reaction times can degrade both the starting material and the product.[2] 2. Product Instability: The iodo-indazole product may be sensitive to acidic or basic conditions during the aqueous workup.1. Monitor Reaction Progress: Use TLC to identify the point of maximum product formation and avoid unnecessary heating.[2] 2. Implement a Mild Workup: Quench the reaction carefully and use neutral or buffered solutions during extraction to wash the organic layer.
Difficulties in Product Isolation 1. Emulsion Formation: Emulsions can form during the liquid-liquid extraction phase, trapping the product. 2. High Product Solubility: The product may have significant solubility in the aqueous phase, leading to loss during extraction.1. Break Emulsions: Add a saturated brine solution during the workup to help break up any emulsions. 2. Optimize Extraction: If product loss to the aqueous layer is suspected, perform multiple extractions with the organic solvent or use a continuous extraction apparatus.

Frequently Asked Questions (FAQs)

Q1: My direct iodination of 4-fluoro-1H-indazole is resulting in a low yield. What are the first things I should optimize? A1: For low yields in electrophilic iodination of indazoles, the most critical parameters to re-evaluate are the base and the iodinating agent. The indazole N-H must be deprotonated to increase the nucleophilicity of the ring system. Using a strong base like KOH in DMF is a common and effective strategy.[1][3] Concurrently, ensure your iodine source is active; N-Iodosuccinimide (NIS) is often more reactive than I₂ alone and can improve yields.

Q2: I'm seeing multiple spots on my TLC, and I suspect I'm getting a mixture of isomers. How can I improve the selectivity for the 6-position? A2: Achieving high regioselectivity in the halogenation of substituted indazoles can be challenging. To favor iodination at the C6 position over other sites like C3 or C7, you can try modifying the reaction conditions. Lowering the temperature often enhances selectivity. Additionally, the choice of solvent can influence the outcome due to differential solvation of the transition states leading to various isomers. Systematic screening of solvents and temperatures is recommended.

Q3: During the workup, I quench with sodium thiosulfate and then extract, but my final yield is poor. Where could my product be going? A3: Significant product loss can occur during the workup and extraction phase. Iodo-indazoles can have some water solubility, leading to loss in the aqueous layer. Ensure you are performing multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery from the aqueous phase. Also, confirm the pH of your aqueous layer; if it is too acidic or basic, it could affect the partitioning of your product. Washing with a neutral brine solution is a good final step before drying the organic layer.

Q4: Is N-protection of the indazole recommended before iodination? A4: N-protection is a valid strategy to potentially improve yield and selectivity. Protecting groups can alter the electronic properties of the indazole ring and provide steric hindrance to direct iodination to a specific position. However, this adds two steps to the synthesis (protection and deprotection), which may lower the overall process efficiency. Direct iodination is often preferred for its step economy, but N-protection is a viable alternative if direct methods fail to provide satisfactory results.

Quantitative Data from Related Syntheses

The following table summarizes yields from published iodination reactions on different indazole substrates. This data can serve as a benchmark for what might be achievable.

Starting MaterialIodinating AgentBaseSolventReported YieldReference
6-Bromo-1H-indazoleI₂KOHDMF71.2%[1]
5-MethoxyindazoleI₂KOHDioxaneQuantitative[3]

Detailed Experimental Protocol (Proposed Method)

This protocol is a suggested starting point for the synthesis of this compound via direct iodination. Optimization will likely be necessary.

Materials:

  • 4-Fluoro-1H-indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₄) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-1H-indazole (1.0 equiv) in anhydrous DMF.

  • Base Addition: To the stirred solution, add powdered potassium hydroxide (2.0 equiv). Allow the mixture to stir at room temperature for 30 minutes.

  • Iodination: In a separate flask, dissolve iodine (1.5 equiv) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate. Stir until the dark color of the iodine has dissipated.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Iodination cluster_workup 3. Workup & Purification A Dissolve 4-Fluoro-1H-indazole (1 eq) in anhydrous DMF B Add KOH (2 eq) A->B Stir 30 min C Add I₂ (1.5 eq) in DMF dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC (2-4h) D->E F Quench with aq. Na₂S₂O₄ E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate & Purify via Chromatography H->I J This compound I->J Final Product

Caption: A proposed experimental workflow for the synthesis of this compound.

G Start Low Yield or Impure Product Check_Conversion Is Starting Material Consumed (TLC)? Start->Check_Conversion Check_Purity Is the Product Clean (TLC/NMR)? Check_Conversion->Check_Purity Yes Action_Reagents Increase Reagent Activity: - Use NIS instead of I₂ - Ensure >2 eq. of strong base (KOH) Check_Conversion->Action_Reagents No Action_Selectivity Improve Selectivity: - Lower reaction temperature - Screen different solvents Check_Purity->Action_Selectivity No (Isomers) Action_Purification Optimize Purification: - Adjust chromatography solvent system - Consider recrystallization Check_Purity->Action_Purification No (Other Impurities) End Improved Yield and Purity Check_Purity->End Yes Action_Conditions Adjust Conditions: - Increase temperature cautiously - Extend reaction time Action_Reagents->Action_Conditions Action_Conditions->End Action_Selectivity->End Action_Purification->End

Caption: Logical troubleshooting workflow for improving synthesis outcomes.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Buchwald-Hartwig amination of indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Buchwald-Hartwig amination of an indazole?

A1: The choice of the catalyst system—specifically the palladium source and the phosphine ligand—is the most crucial factor.[1] Sterically hindered biarylphosphine ligands are often highly effective as they promote the formation of the monoligated active palladium species, which accelerates key steps in the catalytic cycle.[2] Precatalysts are often preferred as they provide cleaner and more efficient formation of the active catalytic species compared to sources like Pd(OAc)₂.

Q2: How do I control N-1 vs. N-2 regioselectivity in the arylation of indazoles?

A2: Controlling regioselectivity is a significant challenge. The 1H-indazole tautomer is generally more thermodynamically stable, which can be leveraged to favor N-1 products.[3] However, the outcome depends on a delicate balance of steric and electronic effects of the indazole substituents, the aryl halide, and the reaction conditions. For direct N-arylation, careful screening of ligands, bases, and solvents is necessary. In some cases, a protecting group strategy may be required to achieve exclusive selectivity for the desired regioisomer.[4][5]

Q3: Which base should I choose for my reaction?

A3: The base is critical for deprotonating the indazole and facilitating the catalytic cycle.

  • Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates and can be effective.[4][6] However, they are incompatible with base-sensitive functional groups on your substrates.[6]

  • Weaker bases like Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve good conversion.[7] The solubility of the base is also a key factor to consider.

Q4: What are the best solvents for this reaction?

A4: Aprotic, anhydrous solvents are standard. Toluene, dioxane, and THF are the most commonly used and effective solvents.[3] The solvent must be capable of dissolving the reactants and catalyst system. Chlorinated solvents should generally be avoided as they can inhibit the palladium catalyst.

Q5: My starting aryl halide is an aryl chloride. Will the reaction still work?

A5: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes oxidative addition more difficult. However, the development of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphine ligands) has made the coupling of aryl chlorides feasible and efficient.[2][8] You will likely need to use one of these more advanced ligand systems.

Troubleshooting Guide

Problem 1: Low or No Product Conversion
Possible Cause Suggested Solution
Inactive Catalyst The active Pd(0) species is sensitive to air and moisture. Ensure your reaction is set up under strictly anhydrous and anaerobic (inert gas) conditions. Use a fresh bottle of catalyst or a reliable precatalyst.[4]
Poor Reagent Quality Use freshly distilled/dried solvents and ensure the purity of your indazole, aryl halide, and amine. Impurities can poison the catalyst.[4]
Incorrect Ligand Choice The ligand is substrate-dependent. For electron-rich or sterically hindered substrates, a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos, t-BuXPhos) is often necessary.[4][6][9] Perform a small-scale screen of different ligand types.
Incorrect Base The chosen base may not be strong enough or soluble enough in the reaction medium. If using a weak base like K₃PO₄, consider switching to a stronger base like LHMDS or NaOtBu, provided your substrates are stable.[4]
Low Temperature While typical temperatures range from 65-110°C, challenging substrates may require higher temperatures to proceed at a reasonable rate.
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Reductive Dehalogenation This side reaction produces a dehalogenated arene (Ar-H) instead of the desired product. It can be favored by β-hydride elimination.[2] Try using a more sterically hindered ligand, lowering the reaction temperature, or changing the base.[4]
Poor N1/N2 Regioselectivity An inseparable mixture of N-1 and N-2 arylated isomers is being formed. Re-screen reaction parameters (ligand, solvent, base) to optimize for one isomer. Steric hindrance on the indazole (e.g., at the C-7 position) can direct arylation to the N-2 position.[10] For complete control, consider protecting the N-1 position before coupling.[4]
Homocoupling of Aryl Halide Formation of biaryl (Ar-Ar) products can occur, especially at higher catalyst loadings or temperatures. Reduce the catalyst loading or reaction temperature.

Data Presentation: Condition Screening

The selection of catalyst, ligand, and base is paramount for success. The following tables summarize results from literature for the N-arylation of indazoles and related N-heterocycles to guide your experimental design.

Table 1: Ligand and Base Screening for N-Arylation of 6-Bromo-1H-indazole Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), Amine (1.2 equiv), Precatalyst (2 mol%), Base (2.0 equiv), in THF at 65 °C for 12-24 h.[4]

Amine TypePrecatalystBaseRepresentative Yield
PrimaryBrettPhosLiHMDS85-95%
SecondaryRuPhosLiHMDS80-92%

Table 2: Catalyst System Screening for Intramolecular N-Arylation to form 2-Aryl-2H-indazoles Reaction Conditions: N-aryl-N-(o-bromobenzyl)hydrazine substrate, Pd source, Ligand, Base, in Toluene at 90 °C.[11]

Pd SourceLigandBaseResult/Yield
Pd(OAc)₂(R)-BINAPNaOtBu~22%
Pd(OAc)₂dppf NaOtBu Good to moderate yields (Optimal)
Pd(OAc)₂dppfCs₂CO₃Lower yield than NaOtBu
PdCl₂/PPh₃PPh₃NaOtBu~20%

Visual Guides & Workflows

Experimental Workflow Diagram

The following diagram outlines the general workflow for setting up a Buchwald-Hartwig amination experiment.

Buchwald_Hartwig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Indazole, Aryl Halide, Ligand, Pd Source, & Base Assembly Combine Solids in Oven-Dried Flask Reagents->Assembly Solvent Prepare Anhydrous Solvent (e.g., Toluene) Addition Add Solvent & Amine via Syringe Solvent->Addition Inert Evacuate & Backfill with Inert Gas (x3) Assembly->Inert Inert->Addition Heating Heat to Target Temp with Stirring Addition->Heating Quench Cool & Quench Reaction Heating->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (NMR, LC-MS) Purify->Analysis

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common experimental issues.

Troubleshooting_Flowchart start Start: Low or No Yield check_reagents Are reagents pure & anhydrous? Is setup anaerobic? start->check_reagents side_products Problem: Side Products Observed (e.g., Dehalogenation) start->side_products reagents_no Solution: Use fresh, pure reagents. Ensure inert atmosphere. check_reagents->reagents_no No check_conditions Review Reaction Conditions check_reagents->check_conditions Yes check_ligand Is the ligand appropriate? (e.g., bulky biarylphosphine) check_conditions->check_ligand ligand_no Solution: Screen different ligands (e.g., BrettPhos, RuPhos, XPhos). check_ligand->ligand_no No check_base Is the base strong enough? check_ligand->check_base Yes base_no Solution: Try a stronger base (e.g., NaOtBu, LHMDS) if substrate is stable. check_base->base_no No check_temp Is temperature high enough? check_base->check_temp Yes temp_no Solution: Increase temperature (e.g., to 100-110 °C). check_temp->temp_no No end Optimization Successful check_temp->end Yes side_solution Solution: - Use more hindered ligand - Lower temperature - Change base side_products->side_solution

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This general protocol is a starting point and may require optimization for specific substrates.[4]

Materials:

  • Halo-indazole (e.g., 6-Bromo-1H-indazole) (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos G3 precatalyst, 0.02 mmol, 2 mol%)

  • Base (e.g., LHMDS, 1M solution in THF, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To the oven-dried Schlenk tube, add the halo-indazole, the solid amine (if applicable), the palladium precatalyst, and the stir bar.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition: Through the septum, add the anhydrous THF via syringe. If the amine is a liquid, add it at this stage.

  • Base Addition: While stirring the mixture, add the LHMDS solution dropwise via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath or heating block at the desired temperature (e.g., 65-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-aryl indazole product.

References

Technical Support Center: Purification of Crude 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-6-iodo-1H-indazole. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The most common and effective methods for purifying halogenated indazoles like this compound are flash column chromatography and recrystallization. Flash column chromatography is excellent for separating the target compound from impurities with different polarities.[1] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[2][3]

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography: Ideal for complex mixtures containing multiple impurities or when impurities have polarities similar to the product.[4] It is a versatile technique applicable to a wide range of sample sizes.

  • Recrystallization: Best suited for crude material that is relatively pure (typically >90%) and when you need to remove small amounts of impurities. It is highly scalable for industrial production.[5]

Q3: What are the common impurities I might encounter?

A3: While specific impurities depend on the synthetic route, common side products in the synthesis of substituted indazoles can include unreacted starting materials, regioisomers (e.g., N-1 vs. N-2 substituted isomers if alkylation steps are involved), and products from side reactions like oxidation or dehalogenation.[6][7]

Q4: How should I handle and store purified this compound?

A4: Halogenated and aromatic compounds can be sensitive to light and air.[7] It is recommended to store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C) to prevent degradation.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Column Chromatography Issues

Q1: My compound is co-eluting with an impurity during column chromatography. What can I do?

A1: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. If your compound and the impurity are eluting together, try a shallower solvent gradient or an isocratic elution with a less polar solvent system.[4][8] Screening different solvent systems (e.g., replacing ethyl acetate with dichloromethane or acetone) can also be effective.[1]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. While silica gel is most common, alumina or reverse-phase silica could offer different selectivity.

  • Check for Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica to crude product by weight.[8]

Q2: The product is streaking or tailing on the TLC plate and the column. How can I fix this?

A2: Tailing is often caused by the acidic nature of silica gel interacting with basic compounds. Although indazoles are weakly basic, this can still be an issue.

  • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or a few drops of ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use Neutral Alumina: Switching to neutral alumina as the stationary phase can also prevent this issue.

Recrystallization Issues

Q1: I can't find a suitable solvent for recrystallization. What should I do?

A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, toluene, and water).[2]

  • Use a Mixed Solvent System: If a single solvent is not effective, a binary solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[2] Common mixtures include ethyl acetate/hexane and ethanol/water.[2][5]

Q2: My compound is "oiling out" instead of forming crystals. How can I promote crystallization?

A2: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[8]

  • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution and then proceed with cooling.[8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[8]

Quantitative Data Summary

The following tables provide representative data for the purification of halogenated indazoles. Note that optimal conditions for this compound may vary.

Table 1: Typical Solvent Systems for Flash Column Chromatography

Stationary PhaseMobile Phase SystemCompound TypeTypical Purity
Silica GelEthyl Acetate / Hexane (or Petroleum Ether)Halogenated Indazoles>95%
Silica GelDichloromethane / MethanolPolar Indazole Derivatives>95%
Silica GelToluene / AcetoneAromatic Heterocycles>95%

Table 2: Common Solvents for Recrystallization

Solvent/SystemApplication Notes
Ethanol or MethanolOften good for moderately polar compounds.[9]
Ethyl Acetate / HexaneA versatile mixed-solvent system for a range of polarities.[2]
TolueneGood for aromatic compounds; crystallization can occur from a hot solution.
Ethanol / WaterEffective for compounds that are soluble in ethanol but not in water.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal system should give your product a retention factor (Rf) of approximately 0.2-0.4.[4]

  • Column Packing: Choose an appropriate column size based on the amount of crude material. Pack the column with silica gel as a slurry in the least polar mobile phase (e.g., hexane or petroleum ether).[8]

  • Sample Preparation (Dry Loading): Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude material) and concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[4]

  • Column Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the mobile phase, starting with a low polarity and gradually increasing it (e.g., from 100% hexane to a 10-30% ethyl acetate/hexane mixture).[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture) identified during your screening.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_decision Method Selection cluster_methods Purification cluster_final Final Product crude Crude this compound tlc TLC Analysis to Determine Impurity Profile crude->tlc decision High Purity (>90%)? tlc->decision re_xtal Recrystallization decision->re_xtal Yes col_chrom Column Chromatography decision->col_chrom No pure_product Pure Product (>99%) re_xtal->pure_product col_chrom->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide cluster_chrom Column Chromatography cluster_recrys Recrystallization start Purification Issue Encountered co_elution Co-elution of Impurities start->co_elution streaking Product Streaking/Tailing start->streaking no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out sol_co_elution Optimize Mobile Phase Change Stationary Phase co_elution->sol_co_elution Solution sol_streaking Add Basic Modifier (e.g., TEA) Use Neutral Alumina streaking->sol_streaking Solution sol_no_crystals Screen More Solvents Use Mixed Solvent System no_crystals->sol_no_crystals Solution sol_oiling_out Cool Slowly Use More Solvent Scratch Flask / Add Seed Crystal oiling_out->sol_oiling_out Solution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming N-H Interference in Indazole Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common issues related to N-H group interference in catalytic cycles involving indazoles. The following troubleshooting guides and FAQs provide direct answers and detailed protocols to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with an unprotected N-H indazole is resulting in low to no product yield. What are the primary causes and initial troubleshooting steps?

A1: Low or no yield is a frequent challenge when using N-H containing substrates like indazole in cross-coupling reactions.[1][2] The issue often originates from the indazole's N-H group interfering with the catalyst. The acidic proton and the nitrogen's lone pair can coordinate to the metal center, forming stable, inactive "off-cycle" complexes that inhibit or deactivate the catalyst.[1][2]

Initial Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: Ensure all reagents, particularly solvents and bases, are pure and anhydrous.[1][3] Moisture can act as a proton source, leading to side reactions, and can also deactivate the catalyst.[3]

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Confirm that your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive species.[1]

  • Evaluate Catalyst and Ligand System: Standard cross-coupling conditions often fail for unprotected N-H heterocycles.[2] Consider switching to specialized ligands and precatalysts designed for these challenging substrates. For instance, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) can be effective for Buchwald-Hartwig aminations.[3]

  • Consider N-H Protection: The most straightforward strategy is to temporarily protect the indazole N-H group.[1] The tert-butoxycarbonyl (Boc) group is a common and effective choice, as it is stable under many cross-coupling conditions and can be easily removed post-reaction.[1][4]

Q2: I'm observing the formation of palladium black and significant amounts of a dehalogenated byproduct (1H-indazole instead of the coupled product). How can I mitigate these issues?

A2: The formation of palladium black indicates catalyst aggregation and deactivation, which can be exacerbated by interactions with the N-H group.[1] The dehalogenated byproduct, a result of hydrodehalogenation, is a common side reaction where the organopalladium intermediate reacts with a proton source before the desired coupling step can occur.[3]

Strategies to Minimize Byproducts and Catalyst Deactivation:

  • Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a frequent culprit for hydrodehalogenation.[3]

  • Optimize the Base: Employ a non-hydrated, anhydrous base. For example, using anhydrous potassium phosphate (K₃PO₄) can be more effective than hydrated alternatives.[3]

  • Control Reaction Temperature: Side reactions like homocoupling can be more prevalent at higher temperatures. Run the reaction at the lowest temperature that still allows for efficient conversion.[3]

  • Choose the Right Catalyst System: Using well-defined palladium precatalysts can sometimes suppress side reactions compared to generating the active Pd(0) species in situ.[3] For unprotected indazoles, specific catalyst systems have been developed that show higher yields.[2]

Frequently Asked Questions (FAQs)

Q1: What is N-H interference in the context of indazole catalysis?

A1: N-H interference refers to the adverse effects caused by the N-H group of the indazole ring during a transition-metal-catalyzed reaction. The nitrogen's lone pair can coordinate strongly to the metal catalyst (e.g., palladium), while the acidic proton can participate in unwanted acid-base reactions. This interaction can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and halting the desired catalytic cycle.[1][2][5]

Q2: When should I protect the indazole N-H group?

A2: You should consider protecting the N-H group when you observe low yields, catalyst deactivation, or significant byproduct formation that cannot be resolved by optimizing reaction conditions (e.g., changing ligand, base, or solvent).[1][3] While direct C-H functionalization of unprotected indazoles is possible, it often requires specific catalytic systems.[2] Protecting the N-H group with a group like Boc is a robust strategy to prevent interference in many standard cross-coupling reactions.[1][4]

Q3: What are the best practices for setting up a cross-coupling reaction with an unprotected indazole?

A3:

  • Rigorous Inert Technique: Use Schlenk lines or a glovebox to exclude air and moisture.[1]

  • High-Purity Reagents: Use anhydrous solvents and reagents.[1]

  • Optimized Catalyst/Ligand System: Select a system known to be effective for N-H-containing heterocycles.[2][3]

  • Careful Base Selection: Use a strong, non-nucleophilic, and anhydrous base.[3]

  • Systematic Optimization: If issues arise, systematically vary one parameter at a time (temperature, concentration, catalyst loading) to find the optimal conditions.

Data Presentation: Catalyst System Performance

The choice of catalyst and ligands is critical for the success of cross-coupling reactions with unprotected indazoles. The table below summarizes yields for the Suzuki-Miyaura coupling of an unprotected chloro-azaindole, highlighting the impact of different palladium precatalyst systems.

Catalyst SystemBaseTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄1001810
P1 PrecatalystK₃PO₄802>95
P2 PrecatalystK₃PO₄802>95
Reaction conditions: aryl halide (1.00 mmol), boronic acid (1.50 mmol), dioxane/H₂O (4:1). P1 and P2 are specific palladium precatalysts designed for challenging substrates. Data adapted from reference[1][2].

Visualizing N-H Interference and Troubleshooting

The following diagrams illustrate the catalytic cycle, the mechanism of N-H interference, and a logical workflow for troubleshooting common issues.

G cluster_cycle Typical Pd(0)/Pd(II) Catalytic Cycle cluster_interference N-H Interference Pathway Pd0 Active Pd(0)L Catalyst OA Oxidative Addition (R-X) Pd0->OA Ar-X Inactive_Complex Inactive Pd(0)-Indazole Complex (Off-Cycle) Pd0->Inactive_Complex Coordination PdII_RX Pd(II) Complex (L-Pd(R)-X) OA->PdII_RX TM Transmetalation (R'-M) PdII_RX->TM Ar'-B(OR)₂ PdII_RR Pd(II) Complex (L-Pd(R)-R') TM->PdII_RR RE Reductive Elimination PdII_RR->RE RE->Pd0 Catalyst Regeneration Product Product (R-R') RE->Product Indazole Indazole-H (Substrate/Product) Indazole->Inactive_Complex

Caption: N-H group coordination leads to an inactive off-cycle complex.

Troubleshooting_Workflow Start Low Yield or No Reaction Observed Check1 Check Reagent Purity & Inert Atmosphere Start->Check1 Check1->Start [ Impure ] Check2 Evaluate Catalyst & Ligand System Check1->Check2 [ Purity OK ] Check2->Start [ Ineffective System ] Check3 Optimize Base & Reaction Conditions (Temp, Time, Solvent) Check2->Check3 [ System OK ] Protect Consider N-H Protection (e.g., Boc group) Check3->Protect [ Still Low Yield ] Success Successful Reaction Check3->Success [ Improved Yield ] Protect->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for N-H Protection of Indazole with Boc Anhydride

This protocol describes a general method for protecting the indazole N-H group using di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-H indazole substrate (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).[1]

  • Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution. Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. For poorly nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude N-Boc protected product.[1]

  • Purification: If necessary, purify the product further using column chromatography or recrystallization.

Protocol 2: General Procedure for N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to regenerate the free N-H indazole.

  • Reaction Setup: Dissolve the N-Boc protected indazole (1 equivalent) in a suitable organic solvent (e.g., Dichloromethane (DCM) or 1,4-dioxane).

  • Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 equivalents) to the mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.[1]

  • Purification: Further purification can be achieved by chromatography or recrystallization if needed.[1]

References

Technical Support Center: Regioselective Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and curated data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of indazoles a significant challenge?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4][5] During reactions like alkylation or acylation, both nitrogen atoms (N-1 and N-2) are nucleophilic, often resulting in a mixture of N-1 and N-2 substituted products.[4][6][7] Achieving high selectivity for one regioisomer is critical for synthesizing specific biologically active molecules and requires precise control over reaction conditions.[6][8] Similarly, direct C-H functionalization is challenging due to the different reactivities of the C-3 position versus the positions on the fused benzene ring (C4-C7).[9][10]

Q2: What is the guiding principle of kinetic versus thermodynamic control in N-alkylation of indazoles?

A2: The outcome of N-alkylation is often a delicate balance between kinetic and thermodynamic control.[6][11][12]

  • Thermodynamic Control: These conditions favor the formation of the most stable product. Since the 1H-indazole tautomer is more stable than the 2H-tautomer, reactions that allow for equilibration (e.g., higher temperatures, longer reaction times) tend to yield the N-1 substituted product.[1][2][3][11]

  • Kinetic Control: These conditions favor the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is preferred.[11][12][13] The N-2 position is often the kinetically favored site of attack, so reactions run at lower temperatures or with specific reagents that favor a lower-energy transition state for N-2 attack will yield the N-2 isomer.[1][2][3]

Q3: How do substituents on the indazole ring influence regioselectivity?

A3: Substituents play a crucial role through steric and electronic effects.[1][2][3][8]

  • Steric Effects: Bulky substituents, particularly at the C-7 position, can hinder access to the adjacent N-1 position, thereby directing incoming electrophiles to the N-2 position.[6] This has been shown to provide excellent N-2 selectivity (≥96%).[2][8]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, especially at the C-7 position (e.g., -NO₂, -CO₂Me), can significantly enhance N-2 selectivity.[1][2][8] Conversely, certain C-3 substituents can chelate with the base's cation (like Na⁺), sterically blocking the N-2 position and promoting N-1 alkylation.[4]

Q4: What are directing groups and how are they used for C-H functionalization on the benzene ring?

A4: Directing groups are functional groups attached to the indazole (often at N-1 or N-2) that coordinate to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization. This strategy is particularly important for functionalizing the less reactive C-H bonds on the six-membered ring, such as at the C-7 position.[14][15] For instance, while groups like pivaloyl and Boc were found to be ineffective, amide directing groups like -CONnHex₂ have been successfully used in Rh(III)-catalyzed C-7 functionalization.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions are not optimized to favor one isomer. Use of weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) often gives mixtures.[6][16]To favor N1-selectivity (Thermodynamic Product): - Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This is a robust method for achieving high N1-selectivity.[1][2][8][16]- Consider using cesium carbonate (Cs₂CO₃), which can also promote N1-alkylation.[17]To favor N2-selectivity (Kinetic Product): - Employ Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD).[1][2][6]- Use alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) or Cu(OTf)₂.[18][19][20]- Utilize diazo compounds with TfOH.[6]
Low or No Yield in C3-Arylation The C-3 position of 1H-indazoles is known for its poor reactivity in direct C-H arylation reactions.[9][10] The catalyst system or reaction strategy may be inappropriate.Strategy 1: Two-Step Halogenation/Cross-Coupling: - First, regioselectively halogenate the C-3 position using reagents like N-bromosuccinimide (NBS) or I₂/KOH.[5][21]- Then, perform a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction with the desired arylboronic acid.[5]Strategy 2: Directed Metalation: - Protect the indazole at the N-2 position with a directing group like 2-(trimethylsilyl)ethoxymethyl (SEM).- Perform a regioselective C-3 lithiation, followed by transmetalation (e.g., with ZnCl₂) and a Negishi coupling.[22][23][24]Strategy 3: Optimized Direct Arylation: - Use a specialized catalyst system, such as Pd(OAc)₂ or PdCl₂ with a phenanthroline (Phen) ligand, which has shown success for direct C-3 arylation.[9][10]
Unselective C-H Functionalization on the Benzene Ring C-H bonds on the six-membered ring (C4-C7) are generally less reactive and require specific activation strategies. Undirected functionalization is challenging.[14][15]To target the C7-position: - Install a suitable directing group at the N-1 position. Amide groups (e.g., -CONnHex₂) have been shown to effectively direct Rh(III)-catalyzed olefination to C-7.[14]- An electron-withdrawing group (EWG) at the C-4 position can direct oxidative arylation to the C-7 position using a Pd(OAc)₂/phenanthroline system.[25]To target other positions (e.g., C4, C5): - These positions are notoriously difficult to functionalize directly and often require multi-step strategies or specialized directing groups. Late-stage diversification strategies are an active area of research.[25]
Difficulty Separating N1 and N2 Isomers The isomers often have very similar polarities, making chromatographic separation challenging and inefficient.[8][16]- Meticulously optimize flash chromatography conditions (e.g., test various solvent systems, use high-performance silica).- If separation is still poor, consider derivatizing the mixture to alter the polarity of one isomer, facilitate separation, and then remove the derivatizing group.- If possible, adjust the reaction conditions to maximize the formation of one isomer, even if the overall yield is slightly lower, to simplify purification.

Data Presentation: Regioselectivity Under Various Conditions

Table 1: N-Alkylation of Indazoles

Summary of quantitative data for N1 vs. N2 selectivity based on reaction conditions.

Indazole SubstrateAlkylating AgentBase / AcidSolventTemp.N1:N2 RatioCombined YieldReference(s)
1H-Indazolen-Pentyl bromideNaHTHFRT>99 : 181%[1][2]
1H-Indazolen-Pentyl bromideK₂CO₃DMFRT1.5 : 188%[1][2]
1H-IndazoleIsobutyl bromideK₂CO₃DMF120 °C58 : 4272%[16]
1H-Indazolen-Pentanol / DIADPPh₃THFRT1 : 2.578%[1][2][3]
6-Nitro-1H-indazoleEthyl 2,2,2-trichloroacetimidateTfOH1,4-Dioxane25 °CN2 selective82%[18]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHFRT4 : 9691%[1][2][8]
7-CO₂Me-1H-indazolen-Pentyl bromideNaHTHFRT4 : 9678%[1][2][8]
3-COMe-1H-indazolen-Pentyl bromideNaHTHFRT>99 : 180%[1][2][8]
5-Bromo-3-CO₂Me-1H-indazoleVarious Alcohols / DIADPPh₃THF50 °CN2 selective>90%[4][26]
Table 2: C-H Functionalization of Indazoles

Summary of regioselectivity for C-H functionalization.

Functionalization TypeIndazole SubstrateReagents / CatalystSolventPosition SelectivityYieldReference(s)
C3-Arylation1H-Indazole4-Iodotoluene, Pd(OAc)₂, Phen, K₂CO₃TolueneC392%[9][10]
C3-Bromination1H-IndazoleNBSMeCNC3High Yield[21]
C7-Olefination1-(N,N-dihexylcarbamoyl)-1H-indazoleMethyl acrylate, [CpRhCl₂]₂, AgSbF₆DioxaneC770%[14]
C7-Arylation1-Methyl-4-nitro-1H-indazoleBenzene, Pd(OAc)₂, Phen, Ag₂CO₃DMAC7Good Yield[25]
C2'-Acylmethylation2-Phenyl-2H-indazoleSulfoxonium ylide, [CpRh(OAc)₂]₂DCEOrtho (C2')Moderate to Good[27]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity.[1][2][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the starting 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) overnight, monitoring for completion by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Selective N2-Alkylation using Mitsunobu Conditions (Kinetic Control)

This protocol often favors the formation of the N2-isomer.[1][2][3][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers. The N-2 isomer is typically the major product.

Protocol 3: C3-Arylation via N2-Protection and Directed Lithiation

This method provides a reliable route to C3-functionalized indazoles.[22][23][24]

  • N2-Protection: Regioselectively protect the 1H-indazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to yield N2-SEM-indazole.

  • Lithiation: Dissolve the N2-SEM-indazole (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise and stir for 1 hour to effect regioselective C-3 lithiation.

  • Transmetalation (for Negishi Coupling): Add a solution of zinc chloride (ZnCl₂, 1.2 equiv) in THF to the reaction mixture and allow it to warm to room temperature.

  • Cross-Coupling: Add the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the solution. Heat the reaction mixture until completion (monitor by TLC/LC-MS).

  • Workup and Deprotection: After workup and purification of the coupled product, the SEM group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.

Visualizations

G cluster_0 Decision Logic for Regioselective N-Alkylation start Goal: Regioselective N-Alkylation q1 Desired Isomer? start->q1 n1_path N1-Isomer (Thermodynamic) q1->n1_path N1 n2_path N2-Isomer (Kinetic) q1->n2_path N2 cond_n1 Conditions for N1: • NaH in THF • Cs₂CO₃ in DMF • Thermodynamic Equilibration n1_path->cond_n1 cond_n2 Conditions for N2: • Mitsunobu (PPh₃, DIAD) • TfOH + Diazo Compound • C7-Substituent (EWG) n2_path->cond_n2

Caption: Decision workflow for selecting N1 vs. N2 alkylation strategies.

G cluster_1 General Strategies for C3-Functionalization start Indazole Substrate path_a Path A: Two-Step Functionalization start->path_a path_b Path B: Direct C-H Activation start->path_b step_a1 1. C3-Halogenation (NBS or I₂) path_a->step_a1 step_b1 Direct C3-Arylation (Pd/Phen Catalyst) path_b->step_b1 step_a2 2. Cross-Coupling (e.g., Suzuki, Negishi) step_a1->step_a2 product C3-Functionalized Indazole step_a2->product step_b1->product

Caption: Key synthetic pathways for achieving C3-functionalization.

G center Regioselectivity sub Substituent Effects center->sub cond Reaction Conditions center->cond ctrl Reaction Control center->ctrl steric Steric Hindrance (e.g., C7-group) sub->steric elec Electronic Effects (e.g., C7-EWG) sub->elec base Base (NaH vs K₂CO₃) cond->base solv Solvent (THF vs DMF) cond->solv kin Kinetic (Fastest Product, N2) ctrl->kin therm Thermodynamic (Stable Product, N1) ctrl->therm

Caption: Key factors influencing regioselectivity in indazole functionalization.

References

Column chromatography vs crystallization for purifying indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of indazole derivatives, comparing two primary methods: column chromatography and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of indazole derivatives?

A1: Common impurities include unreacted starting materials, reagents, and by-products from the reaction. A significant challenge in the synthesis of N-substituted indazoles is the formation of regioisomers (N1 and N2 isomers), which often have very similar polarities, making their separation difficult.[1] Other potential impurities can arise from side reactions like over-alkylation or decomposition of sensitive functional groups.

Q2: When should I choose column chromatography over crystallization for purifying my indazole derivative?

A2: Column chromatography is often the default method for purifying a wide range of organic compounds and can be effective for separating components with different polarities.[2] It is particularly useful for initial purifications of complex reaction mixtures containing multiple by-products. However, for separating closely related isomers of indazoles with similar polarities, it can be challenging and may not be easily scalable.[1]

Q3: Is crystallization a good method for separating N1 and N2 indazole isomers?

A3: Yes, crystallization, particularly using a mixed-solvent system, can be a highly effective and scalable method for separating N1 and N2 indazole isomers.[1][3][4] By carefully selecting a solvent pair where the isomers exhibit differential solubility, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor, often achieving purities greater than 99%.[4]

Q4: What is "oiling out" and how can I prevent it during the crystallization of my indazole derivative?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystal.[5] This is often due to high supersaturation, rapid cooling, or the presence of impurities that lower the melting point of the solid. To prevent this, you can try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. A two-solvent system, where a "poor" solvent is slowly added to a solution of the compound in a "good" solvent, can also help control the crystallization process and prevent oiling out.[3][5] Seeding the solution with a small crystal of the desired compound can also promote controlled crystallization.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of indazole derivatives by column chromatography and crystallization. It is important to note that these values are compiled from various sources and for different derivatives, so a direct comparison should be made with caution. The efficiency of each method is highly dependent on the specific compound and the impurities present.

ParameterColumn ChromatographyCrystallization
Typical Purity >95%>99% (especially for isomers)[4]
Typical Yield 24.8% - 86%[7][8][9]50% - 90%[9][10][11]
Solvent Consumption High (typically 20-100 volumes of solvent per volume of crude product)Low to Moderate (typically 5-20 volumes of solvent per volume of crude product)
Time Required Can range from a few hours to several days for large-scale purifications.[12]Typically a few hours to overnight for crystal formation and drying.
Scalability Can be challenging and costly to scale up.[1]Generally more straightforward and cost-effective to scale up.[4]

Troubleshooting Guides

Column Chromatography of Indazole Derivatives

dot

Column_Chromatography_Troubleshooting start Start: Crude Indazole Derivative prep_column Prepare and Pack Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions compound_stuck Issue: Compound Not Eluting from Column elute->compound_stuck Problem Observed analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure fractions identified streaking Issue: Streaking or Elongated Spots on TLC analyze_fractions->streaking Problem Observed no_separation Issue: Poor or No Separation of Isomers analyze_fractions->no_separation Problem Observed evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Indazole Derivative evaporate->pure_product sol_streaking Solution: - Reduce sample load - Add acid/base modifier to eluent - Change solvent system streaking->sol_streaking sol_no_separation Solution: - Use a shallower solvent gradient - Try a different stationary phase (e.g., alumina) - Consider crystallization no_separation->sol_no_separation sol_compound_stuck Solution: - Increase eluent polarity significantly - Check for compound decomposition on silica - Flush column with a very polar solvent (e.g., Methanol) compound_stuck->sol_compound_stuck

Caption: Troubleshooting workflow for column chromatography of indazole derivatives.

Common Issues and Solutions:

  • Issue: Poor or no separation of N1 and N2 isomers.

    • Cause: The isomers have very similar polarities, leading to co-elution.

    • Solution:

      • Optimize the Solvent System: Use a very shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate).

      • Change the Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.

      • Alternative Method: If separation is still poor, crystallization is often a more effective method for isomer separation.[1]

  • Issue: The indazole derivative is streaking on the TLC plate and the column.

    • Cause: This can be due to overloading the column, the compound being too polar for the chosen eluent, or interactions with the acidic silica gel.

    • Solution:

      • Reduce Sample Load: Ensure you are not overloading the column (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).[2]

      • Modify the Eluent: Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic indazole derivatives, adding a small amount of triethylamine (0.1-1%) can improve peak shape.[13]

  • Issue: The compound is not eluting from the column.

    • Cause: The compound may be too polar and strongly adsorbed to the silica gel, or it may be decomposing on the column.

    • Solution:

      • Increase Solvent Polarity: Gradually increase the polarity of the eluent. If necessary, a flush with a highly polar solvent like methanol may be required to recover the compound.

      • Check for Decomposition: Before running a column, it is good practice to spot the crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, which would indicate decomposition on the silica.

Crystallization of Indazole Derivatives

dot

Crystallization_Troubleshooting start Start: Crude Indazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form cool->crystals_form Successful Crystallization oiling_out Issue: Compound 'Oils Out' cool->oiling_out Problem Observed no_crystals Issue: No Crystals Form Upon Cooling cool->no_crystals Problem Observed filter_dry Filter and Dry crystals_form->filter_dry pure_product Pure Indazole Derivative filter_dry->pure_product poor_purity Issue: Poor Purity of Crystals filter_dry->poor_purity Check Purity sol_oiling_out Solution: - Re-heat and add more solvent - Use a two-solvent system - Cool more slowly - Seed the solution oiling_out->sol_oiling_out sol_no_crystals Solution: - Scratch inner surface of flask - Add a seed crystal - Cool to a lower temperature (ice bath) - Reduce solvent volume no_crystals->sol_no_crystals sol_poor_purity Solution: - Re-crystallize - Ensure slow cooling - Wash crystals with cold solvent poor_purity->sol_poor_purity

Caption: Troubleshooting workflow for the crystallization of indazole derivatives.

Common Issues and Solutions:

  • Issue: The compound "oils out" instead of forming crystals.

    • Cause: The melting point of the compound (or the impure mixture) is lower than the temperature of the solution, or the solution is too supersaturated.[6]

    • Solution:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent to decrease the saturation point.

      • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[3]

      • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

      • Seeding: Add a small seed crystal to encourage the formation of a crystal lattice rather than an oil.[6]

  • Issue: No crystals form upon cooling.

    • Cause: The solution is not sufficiently supersaturated, or nucleation is slow to initiate.

    • Solution:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create a nucleation site.

      • Add a Seed Crystal: If a small amount of the pure compound is available, add a tiny crystal to the solution.

      • Further Cooling: Place the flask in an ice bath or even a freezer for a short period.

      • Reduce Solvent Volume: If crystals still do not form, gently heat the solution to evaporate some of the solvent to increase the concentration, and then attempt to cool again.

  • Issue: The resulting crystals are not pure.

    • Cause: Impurities may have co-precipitated or been trapped in the crystal lattice due to rapid crystal growth.

    • Solution:

      • Re-crystallize: Perform the crystallization procedure a second time.

      • Ensure Slow Cooling: Rapid cooling can trap impurities. Allow the solution to cool to room temperature undisturbed before further cooling.

      • Wash the Crystals: After filtering, wash the crystals with a small amount of the cold crystallization solvent to remove any impurities adhering to the crystal surfaces.

Experimental Protocols

Protocol 1: Purification of a Substituted Indazole by Column Chromatography

This protocol is a general guideline for the purification of a moderately polar indazole derivative.

Materials:

  • Crude indazole derivative

  • Silica gel (230-400 mesh for flash chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for the separation using TLC. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles. . Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude indazole derivative in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the powder to the top of the column.[2]

  • Elution:

    • Begin eluting with the least polar solvent system determined from the TLC analysis.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent as the column runs to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified indazole derivative.

Protocol 2: Purification of Indazole Isomers by Mixed-Solvent Crystallization

This protocol is adapted for the separation of N1 and N2 isomers of a substituted indazole.[4]

Materials:

  • Crude mixture of indazole isomers

  • A "good" solvent (e.g., acetone, ethanol, methanol, THF)[4]

  • A "poor" solvent (e.g., water, n-hexane)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • In small test tubes, determine a suitable solvent pair. The "good" solvent should dissolve the isomer mixture at an elevated temperature. The "poor" solvent should be miscible with the "good" solvent but should cause the desired isomer to precipitate upon addition or cooling. A common combination for polar indazoles is a water-soluble organic solvent and water.[4]

  • Dissolution:

    • Place the crude isomer mixture in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Induce Crystallization:

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.

    • If necessary, gently re-heat the solution until it becomes clear again.

  • Crystal Growth:

    • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

  • Drying:

    • Dry the crystals under vacuum to a constant weight to obtain the purified indazole isomer. Purity can be checked by NMR, LC-MS, or melting point analysis.

References

Stability and degradation pathways of 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation pathways of 4-Fluoro-6-iodo-1H-indazole. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors. Please note that specific data for this compound is limited; therefore, this guide is based on established knowledge of structurally similar halogenated indazole compounds.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation from atmospheric moisture and oxygen.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound, which features fluoro and iodo substitutions on an indazole core, several degradation pathways can be anticipated under stress conditions. These may include:

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.

  • Photodegradation: Aromatic iodine compounds can be sensitive to light, particularly UV radiation. This can lead to the cleavage of the carbon-iodine bond, initiating a free-radical degradation cascade.

  • Thermal Degradation: At elevated temperatures, halogenated organic compounds may undergo decomposition.

Q3: What are the potential hazardous decomposition products of this compound?

A3: In the event of a fire or exposure to extreme heat, thermal decomposition can produce hazardous substances. These may include toxic and corrosive fumes of hydrogen iodide, hydrogen fluoride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).

Q4: Are there any known chemical incompatibilities with this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Discoloration (Solid) Slow degradation due to exposure to light, air, or moisture.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light. Ensure the storage area is dry.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare solutions fresh before use. If solutions need to be stored, protect them from light and store at a low temperature (e.g., 2-8°C) for a limited time. Verify the stability of the compound in the chosen solvent system.
Appearance of Unexpected Peaks in Chromatography Presence of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to monitor purity.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Condition Time Assay (%) Major Degradant (%) Appearance
Solid, 25°C/60% RH, Light 3 months98.50.8Slight yellowing
Solid, 40°C/75% RH, Dark 3 months99.00.5No change
Solution (Methanol), 25°C, Light 24 hours95.23.5 (de-iodinated)Solution turns yellow
Solution (Methanol), 25°C, Dark 24 hours99.5<0.5Colorless
0.1 M HCl, 60°C 8 hours92.16.8 (hydrolysis)Colorless
0.1 M NaOH, 60°C 8 hours89.59.2 (hydrolysis)Colorless
3% H₂O₂, 25°C 8 hours94.74.1 (N-oxide)Colorless

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 8 hours. Take samples at intermediate time points. Neutralize the samples with 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Take samples at intermediate time points. Neutralize the samples with 0.2 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is crucial for identifying the mass of the degradation products and proposing their structures.

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis Products (Ring Opening) main->hydrolysis  Acid / Base   oxidation Oxidation Products (e.g., N-oxides) main->oxidation  Oxidizing Agents (e.g., H₂O₂)   photodegradation Photodegradation Products (De-iodination) main->photodegradation  Light (UV)   thermal Thermal Degradants main->thermal  Heat  

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-PDA / LC-MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis photo Photodegradation photo->analysis thermal Thermal Degradation thermal->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->photo start->thermal report Identify Degradants and Assess Stability analysis->report

Caption: Workflow for a forced degradation study.

References

Overcoming low conversion in palladium-catalyzed reactions of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving indazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of functionalized indazole derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and overcome low conversion rates.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my palladium-catalyzed cross-coupling reaction with an indazole substrate. What are the primary factors to investigate?

A1: Low conversion in palladium-catalyzed reactions with indazoles can often be attributed to several key factors. The primary areas to troubleshoot include the quality and activity of the catalyst, the choice of ligand and base, the purity of your reagents and solvents, and the reaction conditions such as temperature and time. The unprotected N-H group on the indazole ring can also sometimes interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions.[1]

Q2: My reaction is producing a significant amount of dehalogenated byproduct (e.g., 1H-indazole instead of the coupled product). How can I minimize this?

A2: The formation of a dehalogenated byproduct, also known as hydrodehalogenation, is a common side reaction. This occurs when the organopalladium intermediate reacts with a proton source before the desired coupling step. To minimize this, it is crucial to use anhydrous and thoroughly degassed solvents and reagents, as residual water is a frequent proton source.[1] Lowering the reaction temperature or screening different ligands can also help to favor the desired cross-coupling pathway over reductive dehalogenation.[2]

Q3: In my Suzuki-Miyaura reaction, I am observing homocoupling of my boronic acid reagent. What causes this and how can it be prevented?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[1] To prevent this, ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[1] Running the reaction at the lowest effective temperature can also disfavor the homocoupling side reaction.[1]

Q4: Does the position of the substituent on the indazole ring affect the outcome of palladium-catalyzed reactions?

A4: Yes, the electronic and steric properties of substituents on the indazole ring can significantly impact the reaction's efficiency and regioselectivity. For instance, in C-H activation/arylation reactions, an electron-withdrawing group at the C4 position of a 1H-indazole can direct arylation to the C7 position.[3] Similarly, for N-alkylation, electron-withdrawing groups at the 7-position can favor N2 alkylation.[1]

Troubleshooting Guide: Low Conversion

This guide provides a systematic approach to troubleshooting low conversion in palladium-catalyzed reactions of indazoles.

Issue: Low Conversion of Starting Material

Potential causes and solutions are outlined below in a logical troubleshooting workflow.

G cluster_start cluster_catalyst Catalyst System cluster_base Base cluster_reagents Reagents & Solvent cluster_conditions Reaction Conditions cluster_protection Substrate Reactivity start Low Conversion Observed catalyst Check Catalyst/Ligand System - Inactive catalyst? - Inappropriate ligand? start->catalyst base Evaluate Base Choice and Quality - Incorrect base? - Poor solubility? catalyst->base catalyst_sol Solution: - Use fresh catalyst/precatalyst. - Screen different ligands (e.g., phosphine-based). - Ensure anaerobic conditions. reagents Verify Reagent & Solvent Purity - Presence of water or oxygen? - Impure starting materials? base->reagents base_sol Solution: - Screen different bases (e.g., Cs2CO3, K2CO3, NaOtBu). - Ensure base is finely powdered and dry. conditions Optimize Reaction Conditions - Suboptimal temperature? - Insufficient reaction time? reagents->conditions reagents_sol Solution: - Use anhydrous, degassed solvents. - Purify starting materials. - Use standard inert atmosphere techniques. protection Consider N-H Interference - Is the indazole N-H inhibiting the catalyst? conditions->protection conditions_sol Solution: - Screen a range of temperatures. - Monitor reaction progress over time (TLC, LC-MS). protection_sol Solution: - Consider protecting the indazole N-H (e.g., with a BOC group).

Caption: Troubleshooting workflow for low conversion.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing common palladium-catalyzed reactions with indazole substrates.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole [4]

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃DME265
2Pd(dppf)Cl₂ (5)K₂CO₃DME293
3Pd(OAc)₂/SPhos (5)K₂CO₃DME278
4Pd₂(dba)₃/XPhos (5)K₂CO₃DME285

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with a Secondary Amine [2]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF65>95
2Pd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene100~90
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane110~85

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole[5][6]

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of bromo-indazole derivatives with various organoboronic acids.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Add Reagents - Bromo-indazole - Boronic acid - Base (e.g., K₂CO₃) B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas Mixture (e.g., Ar bubbling for 15-30 min) B->C D 4. Add Catalyst (e.g., PdCl₂(dppf)) C->D E 5. Heat Reaction (e.g., 100 °C) D->E F 6. Monitor & Workup - TLC/LC-MS - Aqueous workup E->F G 7. Purify (e.g., Column chromatography) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • To an oven-dried reaction vessel, add the bromo-indazole derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[6][5]

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.[5]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).[6][5]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • After completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

General Procedure for Buchwald-Hartwig Amination of a Bromo-Indazole[1][2]

This protocol outlines a general procedure for the N-arylation of amines with bromo-indazole derivatives.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII LD Ligand Displacement PdII->LD PdAmine L-Pd(II)(Ar)(NR₂) LD->PdAmine RE Reductive Elimination PdAmine->RE RE->Pd0 Product Indazole-NR₂ RE->Product ArX Indazole-Br ArX->OA Amine R₂NH + Base Amine->LD

References

Safe handling and storage protocols for 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-Fluoro-6-iodo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar halogenated indazoles, this compound is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[1][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to maintain product quality.[4][6]

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Q5: What are the known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents and acid chlorides.[4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has discolored (e.g., turned yellow/brown) Exposure to light or air, leading to degradation.Store the compound in an amber vial under an inert atmosphere. While slight discoloration may not always indicate significant impurity, it is advisable to check the purity (e.g., by LC-MS or NMR) before use in sensitive reactions.
Poor solubility in a reaction solvent The compound may have limited solubility in non-polar solvents.Try using more polar aprotic solvents such as DMSO or DMF. Gentle heating may also improve solubility, but monitor for any signs of degradation.
Inconsistent reaction yields The compound may be sensitive to reaction conditions. The iodine and fluorine substituents can influence its reactivity.[7]Ensure reactions are carried out under an inert atmosphere, especially for cross-coupling reactions. Use fresh, anhydrous solvents. The indazole ring can also participate in various reactions, so careful control of reagents and temperature is crucial.
Difficulty in purifying the final product The compound or its byproducts may have similar polarities to the desired product.Employ alternative purification techniques. If flash chromatography is ineffective, consider preparative HPLC or crystallization. Derivatization of the indazole nitrogen may also alter its properties to facilitate purification.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄FIN₂Inferred
Molecular Weight 262.02 g/mol Calculated
Appearance Likely a solid powder[8]
Storage Temperature 2-8 °C, under inert gas[6]
Solubility Slightly soluble in DMSO and Methanol[6][9]

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, safety goggles, and nitrile gloves).

  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a tared, clean, and dry weighing vessel. To prevent static electricity from affecting the measurement, an anti-static gun may be used.

  • Transfer: Carefully transfer the desired amount of the compound to your reaction vessel.

  • Cleaning: After use, decontaminate the spatula and weighing vessel. Clean the balance and surrounding area to remove any residual powder.

  • Storage: Tightly reseal the container, preferably after backfilling with an inert gas, and return it to the recommended storage location.

Protocol 2: Accidental Spill Cleanup
  • Evacuate: Ensure the immediate area of the spill is clear of all personnel.

  • Ventilate: Maintain good ventilation in the area of the spill.

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation.[4] Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste in accordance with local regulations.[1]

Visualized Workflows

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis & Storage prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_reagents Gather Reagents prep_hood->prep_reagents weigh_compound Weigh this compound prep_reagents->weigh_compound add_solvent Add Anhydrous Solvent weigh_compound->add_solvent add_reagents Add Other Reagents add_solvent->add_reagents run_reaction Run Reaction Under Inert Atmosphere add_reagents->run_reaction quench_reaction Quench Reaction run_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product purify_product Purify by Chromatography extract_product->purify_product analyze_product Analyze Purity (NMR, LC-MS) purify_product->analyze_product store_product Store Final Product analyze_product->store_product spill_response_protocol Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Dust ppe->contain cleanup Clean with Absorbent Material contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-6-iodo-1H-indazole and 6-bromo-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocyclic system, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery programs, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3] The choice of halogenated indazole precursor is a critical decision that dictates reaction parameters and overall synthetic efficiency.

This guide provides an objective, data-supported comparison of the reactivity of two common indazole building blocks: 4-Fluoro-6-iodo-1H-indazole and 6-bromo-indazole . We will explore their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.

Principles of Aryl Halide Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity follows the order: C-I > C-Br > C-Cl .[4] This is because the rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker and longer C-I bond undergoes this oxidative addition more readily than the stronger C-Br bond.[4]

Consequently, This compound is inherently more reactive than 6-bromo-indazole . This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures, reduced catalyst loadings, and shorter reaction times. The presence of the electron-withdrawing fluorine atom in this compound can further influence the electronic properties of the molecule, though the dominant factor in reactivity for these cross-coupling reactions remains the nature of the halogen.

Comparative Performance in Cross-Coupling Reactions

The differential reactivity is most evident when comparing performance in widely used synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron reagent. Due to its higher reactivity, this compound can typically be coupled under more gentle conditions than 6-bromo-indazole.

FeatureThis compound (Representative)6-bromo-indazole (Representative)
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner Arylboronic AcidArylboronic Acid / Ester
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃, Cs₂CO₃K₂CO₃
Solvent Dioxane/Water or THF/WaterDioxane/Water or DME
Temperature 60-100 °C80-100 °C
Time 2-12 h2-24 h
Yield Generally HighGood to High
Reference [3][5][6][7][8][9]
Sonogashira Coupling

For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the premier method. The higher reactivity of the C-I bond allows for highly efficient coupling, often at room temperature, whereas the C-Br bond typically requires heating.

FeatureThis compound (Representative)6-bromo-indazole (Representative)
Reaction Sonogashira CouplingSonogashira Coupling
Coupling Partner Terminal AlkyneTerminal Alkyne
Catalyst PdCl₂(PPh₃)₂ / CuIPd/C–CuI–PPh₃
Base Et₃N or other amine baseAmine Base (e.g., Et₃N)
Solvent DMF, Acetonitrile, or THFEthanol
Temperature Room Temperature to 80 °C70-80 °C
Time 2-12 h12-24 h
Yield Good to ExcellentGood to Excellent
Reference [10][11][12][10]
Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. The choice of ligand is critical for achieving high yields. Again, aryl iodides are more reactive substrates than aryl bromides, allowing for broader substrate scope and milder conditions.[13][14][15]

FeatureThis compound (Representative)6-bromo-indazole (Representative)
Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner Primary or Secondary AminePrimary or Secondary Amine
Catalyst/Ligand Pd₂(dba)₃ / XPhos or BrettPhosPd₂(dba)₃ / BrettPhos or RuPhos
Base NaOtBu, K₃PO₄, or Cs₂CO₃NaOtBu
Solvent Toluene or DioxaneToluene
Temperature 80-110 °C100 °C
Time 4-24 h12-24 h
Yield Good to HighGood to High
Reference [15][16][14]

Mandatory Visualizations

Reactivity_Comparison cluster_A This compound cluster_B 6-bromo-indazole cluster_C Properties & Outcomes A C-I Bond C1 Weaker Bond (Lower Bond Dissociation Energy) A->C1 has a B C-Br Bond D1 Stronger Bond (Higher Bond Dissociation Energy) B->D1 has a C2 Faster Oxidative Addition C1->C2 leads to C3 Milder Reaction Conditions (Lower Temp, Shorter Time) C2->C3 allows for D2 Slower Oxidative Addition D1->D2 leads to D3 Harsher Reaction Conditions D2->D3 requires

Caption: Factors influencing the comparative reactivity.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi Ar-X (Indazole-Halide) pdii_aryl Ar-Pd(II)-X L₂ pdi->pdii_aryl trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) pdii_aryl->trans Boronic Acid or Amine pdii_nu Ar-Pd(II)-Nu L₂ reductive Reductive Elimination pdii_nu->reductive trans->pdii_nu reductive->pd0 product Ar-Nu reductive->product

Caption: Generalized catalytic cycle for cross-coupling.

Experimental_Workflow start Combine Reactants (Indazole, Coupling Partner, Base) add_solvent Add Degassed Solvent start->add_solvent degas Degas Mixture (e.g., Ar bubble for 15-30 min) add_solvent->degas add_catalyst Add Palladium Catalyst/Ligand under Inert Atmosphere degas->add_catalyst heat Heat to Reaction Temperature with Stirring add_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: General experimental workflow for cross-coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for iodo-indazoles.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes, Brine

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Bubble the inert gas through the solution for 15 minutes to ensure it is thoroughly degassed.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 2-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Coupling of 6-bromo-indazole

This protocol is adapted from procedures successful for the Suzuki coupling of 6-bromo-1H-indazole.[7][8]

Materials:

  • 6-bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Brine

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-indazole and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add the base (K₂CO₃) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Conclusion

The comparative analysis clearly demonstrates that This compound is a more reactive substrate than 6-bromo-indazole in palladium-catalyzed cross-coupling reactions. This is primarily due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.[4] This enhanced reactivity allows for the use of milder conditions, potentially improving functional group tolerance and reducing side product formation.

However, 6-bromo-indazole remains a highly valuable and widely used building block.[7][8][14] Its stability and lower cost can make it an attractive option, particularly for large-scale synthesis, provided the reaction conditions are optimized. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, desired reaction conditions, and economic considerations. For complex, late-stage functionalizations where mildness is paramount, the iodo-derivative is often the superior choice. For robust, cost-effective syntheses, the bromo-derivative is a reliable workhorse.

References

Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. The introduction of a fluorine atom at the 4-position of the indazole ring significantly influences the molecule's electronic properties, often enhancing binding affinity and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-fluoro-indazole analogs, offering insights into their therapeutic potential.

I. Performance Comparison of 4-Fluoro-Indazole Analogs as Kinase Inhibitors

The following tables summarize the in vitro potency of various 4-fluoro-indazole analogs against key protein kinases implicated in cancer and other diseases. These kinases include members of the Polo-like kinase (PLK) and Aurora kinase families, which are critical regulators of cell division, as well as Fibroblast Growth Factor Receptors (FGFRs), which play a role in cell proliferation and differentiation.

Table 1: Inhibition of Polo-like Kinase 4 (PLK4) by 4-Fluoro-Indazole Analogs
Compound IDModification from LeadPLK4 IC50 (nM)Cellular Antiproliferative IC50 (µM)
Lead Compound (28t) N/A74>10 (MCF-7), >10 (IMR-32)
A01 Removal of fluorine from the terminal phenyl ring of a related analog11Not Reported
C05 Modification of the hydrophilic fragment of A01< 0.10.979 (MCF-7), 0.948 (IMR-32)

Data compiled from studies on novel PLK4 inhibitors.[1]

SAR Insights:

  • The initial lead compound (28t) demonstrated moderate kinase inhibitory activity but lacked cellular potency.[1]

  • Removal of a fluorine atom from the terminal phenyl ring in a related analog (leading to compound A01) significantly improved kinase inhibitory activity, suggesting that excessive fluorination in that region may be detrimental.[1]

  • Systematic investigation and modification of the hydrophilic, solvent-exposed moiety of the molecule led to the discovery of highly potent inhibitors like C05, which exhibited exceptional kinase inhibition and potent antiproliferative effects against breast cancer (MCF-7) and neuroblastoma (IMR-32) cell lines.[1]

Table 2: Inhibition of Aurora Kinases by Indazole Analogs
Compound IDTarget KinaseIC50 (nM)
PHA-739358 Aurora A13
Aurora B79
Aurora C61
AMG-900 Aurora A5
Aurora B4
Aurora C1
Indazole Derivative 17 Aurora A & BPotent (Specific IC50 not provided)
Indazole Derivative 21 Aurora B selectivePotent (Specific IC50 not provided)
Indazole Derivative 30 Aurora A selectivePotent (Specific IC50 not provided)

Data compiled from reviews and studies on Aurora kinase inhibitors.[2][3]

SAR Insights:

  • The indazole scaffold is a versatile template for developing both pan-Aurora kinase inhibitors and isoform-selective inhibitors.[2]

  • Substituents on the indazole ring can be modified to achieve selectivity for either Aurora A or Aurora B. For instance, specific substitutions can target residues like Arg220, Thr217, or Glu177 in the kinase binding pocket, driving isoform selectivity.[2]

Table 3: Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) by Indazole Analogs
Compound IDModificationFGFR1 IC50 (nM)
14a Phenyl substitution15
14d Additional fluorine on the phenyl ring5.5

Data compiled from a review on indazole-based kinase inhibitors.[4]

SAR Insights:

  • The presence of a fluorine atom on the phenyl ring of the indazole analog can significantly enhance its inhibitory activity against FGFR1.[4] This highlights the favorable interactions that fluorine can introduce, potentially through enhanced binding affinity or altered electronic properties.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase (e.g., PLK4, Aurora A)

  • Substrate peptide/protein

  • Test compounds (4-fluoro-indazole analogs)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[5]

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, IMR-32)

  • Cell culture medium and supplements

  • Test compounds (4-fluoro-indazole analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

III. Visualizing Molecular Interactions and Workflows

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by indazole derivatives and a general workflow for their evaluation.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole_Inhibitor 4-Fluoro-Indazole Analog Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Reaction_Setup 1. Reaction Setup: Kinase, Substrate, ATP, & Test Compound Incubation_Biochem 2. Incubation Reaction_Setup->Incubation_Biochem Signal_Detection 3. Signal Detection (e.g., Luminescence) Incubation_Biochem->Signal_Detection Data_Analysis_Biochem 4. Data Analysis: Calculate % Inhibition Signal_Detection->Data_Analysis_Biochem IC50_Determination 5. IC50 Determination Data_Analysis_Biochem->IC50_Determination Cellular_IC50 5. Cellular IC50 Determination Cell_Treatment 1. Cell Treatment: Add compound to cancer cells Incubation_Cell 2. Incubation (e.g., 72h) Cell_Treatment->Incubation_Cell Viability_Assay 3. Viability Assay (e.g., MTT) Incubation_Cell->Viability_Assay Data_Analysis_Cell 4. Data Analysis: Calculate % Viability Viability_Assay->Data_Analysis_Cell Data_Analysis_Cell->Cellular_IC50

Caption: General workflow for the evaluation of new kinase inhibitors.

References

A Researcher's Guide to Validating the Structure of 4-Fluoro-6-iodo-1H-indazole Derivatives by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 4-fluoro-6-iodo-1H-indazole derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting data, detailed experimental protocols, and visualizations to aid in the comprehensive analysis of these molecules.

Introduction to NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For complex heterocyclic systems like this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and to differentiate between potential isomers.

This guide will focus on the application of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques such as COSY, HSQC, HMBC, and NOESY, for the definitive structural validation of this compound.

Comparative Analysis of NMR Data

The precise chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. The substitution pattern on the indazole ring, particularly the presence of electron-withdrawing fluorine and iodine atoms, significantly influences these parameters. Below is a comparison of predicted NMR data for this compound, which serves as a benchmark for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.25s-
H-57.80dJ(H5-F4) = 6.5
H-77.65s-
NH13.5br s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-3135.0-
C-3a141.0d, J(C3a-F4) = 12.0
C-4158.0d, J(C4-F4) = 250.0
C-5110.0d, J(C5-F4) = 25.0
C-690.0s
C-7125.0d, J(C7-F4) = 5.0
C-7a120.0s

Table 3: Predicted ¹⁹F NMR Data for this compound (in DMSO-d₆ at 376 MHz)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted H-F Coupling Constants (J, Hz)
F-4-115.0dJ(F4-H5) = 6.5

Alternative Structural Validation Methods

While NMR is the cornerstone of structural elucidation, other analytical techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

  • X-ray Crystallography: Offers the definitive solid-state structure of a compound, provided that suitable crystals can be grown. This technique can unambiguously determine the connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For indazole derivatives, the N-H stretch is a characteristic feature.

A combination of these techniques with NMR provides the most robust and irrefutable structural validation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indazole derivatives due to its high polarity and ability to solubilize a wide range of compounds.[1][2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • ¹H NMR:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

    • Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR:

    • ¹⁹F is a highly sensitive nucleus, so spectra can be acquired relatively quickly.

    • Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling constants, which are crucial for assignment.

2D NMR Spectroscopy

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-Range C-H Correlation NOESY NOESY H1->NOESY Through-Space Proximity C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Assignment Spectral Assignment F19->Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Structure Structure Validation Assignment->Structure

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.

    • Use a standard COSY pulse sequence. Key parameters include the spectral width in both dimensions (set to cover all proton signals) and the number of increments in the indirect dimension (typically 256-512).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates proton signals with the signals of directly attached carbons.[3]

    • Use a gradient-enhanced HSQC pulse sequence for improved artifact suppression.

    • The key parameter is the one-bond C-H coupling constant, which is typically set to an average value of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[3] It is particularly useful for identifying quaternary carbons and connecting different spin systems.

    • Use a gradient-enhanced HMBC pulse sequence.

    • The long-range C-H coupling constant is a crucial parameter, typically optimized for a value between 7-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity.[4][5]

    • The mixing time is a critical parameter and should be optimized based on the molecular size. For small molecules like indazole derivatives, a mixing time of 500-800 ms is a good starting point.[4][6][7]

Logical Relationships in Spectral Interpretation

The definitive assignment of the this compound structure relies on the logical integration of data from all NMR experiments.

spectral_interpretation cluster_data NMR Data cluster_info Structural Information cluster_structure Final Structure H1_data ¹H: Chemical Shifts, Multiplicities, J(H,H), J(H,F) Proton_ID Proton Identification H1_data->Proton_ID C13_data ¹³C: Chemical Shifts, J(C,F) Carbon_ID Carbon Identification C13_data->Carbon_ID F19_data ¹⁹F: Chemical Shift, J(F,H) F19_data->Proton_ID COSY_data COSY: H-H Correlations Spinsystem Spin System Assembly COSY_data->Spinsystem HSQC_data HSQC: ¹J(C,H) Correlations HSQC_data->Proton_ID HSQC_data->Carbon_ID HMBC_data HMBC: ²⁻³J(C,H) Correlations Connectivity Inter-fragment Connectivity HMBC_data->Connectivity Regiochem Regiochemistry Confirmation HMBC_data->Regiochem NOESY_data NOESY: Through-Space H-H Correlations NOESY_data->Regiochem Proton_ID->Spinsystem Carbon_ID->Connectivity Spinsystem->Connectivity Connectivity->Regiochem Final_Structure Validated Structure of This compound Regiochem->Final_Structure

By systematically analyzing the data from each experiment, researchers can piece together the molecular structure with a high degree of confidence. The combination of through-bond and through-space correlations provides a comprehensive picture of the molecule's topology and stereochemistry.

References

Comparative analysis of kinase inhibition by different indazole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The indazole core has solidified its position as a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a cornerstone for the development of targeted therapies, especially in oncology. This guide provides a comparative analysis of different indazole-based scaffolds, presenting their inhibitory performance against key kinases, detailing the experimental methodologies used for their evaluation, and visualizing the complex biological pathways they modulate.

Core Strengths of the Indazole Scaffold

Indazole and its isomers, such as indole, are bicyclic aromatic heterocycles. The specific arrangement of nitrogen atoms within the five-membered ring of indazole significantly influences its hydrogen bonding capabilities and three-dimensional conformation.[1] This structural nuance leads to distinct kinase selectivity profiles and pharmacological activities.[1] The versatility of the indazole core allows for synthetic modifications, enabling the fine-tuning of potency and selectivity against various kinase targets.[2]

Comparative Inhibitory Potency of Indazole Scaffolds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole-based inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[3]

VEGFR and FGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key regulators of angiogenesis, a critical process for tumor growth and metastasis.[2][3]

Inhibitor/ScaffoldTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[4]
VEGFR20.2Cell-free / Endothelial Cells[4]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[4]
PDGFRβ1.6Endothelial Cells[4]
c-Kit1.7Endothelial Cells[4]
Pazopanib VEGFR110Cell-free[4]
VEGFR230Cell-free[4]
VEGFR347Cell-free[4]
PDGFRα71Not Specified[4]
PDGFRβ84Cell-free[4]
c-Kit74 - 140Cell-free[4]
Indazole-pyrimidine derivative (13i) VEGFR-234.5Not Specified[2]
3-Isopropoxyphenyl-indazole (14c) FGFR19.8Not Specified[2]
Aurora Kinase Inhibitors

Aurora kinases are crucial for mitotic progression, and their overexpression is common in various cancers.[2][3]

Inhibitor/ScaffoldAurora A (IC50)Aurora B (IC50)Established InhibitorAurora A (IC50)Aurora B (IC50)
Indazole Derivative 17 [5]26 nM15 nMAlisertib (MLN8237) 1.2 nM-
Indazole Derivative 21 [5]-31 nMBarasertib (AZD1152) -0.37 nM
Indazole Derivative 30 [5]85 nM-Danusertib (PHA-739358) 13 nM79 nM
Indazole Amide 53a [2]< 1 µM-Tozasertib (VX-680) 2.5 nM0.6 nM
Indazole Amide 53c [2]< 1 µM-
Other Kinase Targets

Indazole scaffolds have been developed to target a diverse range of other kinases implicated in cancer and other diseases.

Inhibitor/ScaffoldTarget KinaseIC50 (nM)
SR-1459 ROCK-II13[6]
SR-715 ROCK-II80[6]
SR-899 ROCK-II100[6]
Indazole Derivative 29 JNK35[7]
Indazole Derivative C05 PLK4< 0.1[8]

Visualizing Kinase Inhibition and Experimental Workflows

To better understand the context of kinase inhibition by indazole scaffolds, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the core chemical structures.

G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.[9]

G Generalized Workflow for IC50 Determination A Prepare serial dilutions of indazole inhibitor B Add inhibitor, purified kinase, substrate, and ATP to wells A->B C Incubate to allow kinase reaction B->C D Stop reaction and add detection reagent C->D E Measure signal (e.g., luminescence, fluorescence) D->E F Plot dose-response curve and calculate IC50 E->F

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.[9]

Caption: Comparison of the isomeric indazole and indole core structures.[1]

Experimental Protocols

The determination of a kinase inhibitor's potency is fundamental to its development. Below are detailed methodologies for common assays used to evaluate indazole-based inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme by measuring the amount of ADP produced.[10]

Objective: To determine the IC50 value of an inhibitor against a specific kinase in a cell-free system.[4]

Materials:

  • Recombinant purified protein kinase of interest[4]

  • Specific peptide substrate for the kinase[4]

  • Adenosine triphosphate (ATP)[4]

  • Indazole-based kinase inhibitor (test compound)[4]

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagents)[11]

  • 96-well or 384-well assay plates[11]

  • Plate reader capable of measuring luminescence[11]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and varying concentrations of the indazole inhibitor in the kinase assay buffer.[10]

  • Kinase Reaction: Initiate the reaction by adding a predetermined concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[11]

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[11]

  • Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[11]

  • Data Acquisition: Measure the luminescence using a microplate reader.[4]

  • Data Analysis: Normalize the data with respect to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[3]

Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.[1]

Materials:

  • Cancer cell line of interest[1]

  • 96-well cell culture plates[1]

  • Complete cell culture medium[1]

  • Indazole-based inhibitor dissolved in DMSO and serially diluted[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[3]

  • Microplate reader[3]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the indazole inhibitor and a vehicle control (DMSO) for a specified period (e.g., 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against inhibitor concentration.[3]

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The data presented in this guide highlights the remarkable potency and evolving selectivity that can be achieved through modifications of this versatile core. The detailed experimental protocols provide a foundation for the consistent and reliable evaluation of new chemical entities. As our understanding of kinase biology deepens, the strategic application of indazole-based inhibitors will undoubtedly continue to drive the development of next-generation targeted therapies.

References

Comparative In-Vitro Assay Protocols for 4-Fluoro-6-iodo-1H-indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Novel Kinase Inhibitors

The 1H-indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting key signaling pathways in oncology. This guide provides a comparative framework for the in-vitro evaluation of a specific series of these compounds: 4-Fluoro-6-iodo-1H-indazole derivatives. Due to the limited publicly available data on this specific scaffold, this document presents a series of robust, industry-standard assay protocols and hypothetical data to guide researchers in their analysis. This comparison is set against established kinase inhibitors that target pathways commonly modulated by indazole-based compounds, such as those involving Polo-like Kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize hypothetical half-maximal inhibitory concentration (IC50) values for a representative this compound derivative (termed "FI-Indazole-01") against a panel of kinases. This data is compared with known inhibitors of these kinases. Lower IC50 values indicate higher potency.

Table 1: Biochemical Kinase Inhibition Profile

Kinase TargetFI-Indazole-01 (Hypothetical IC50, nM)CFI-400945 (PLK4 Inhibitor) (IC50, nM)Pazopanib (VEGFR Inhibitor) (IC50, nM)Erdafitinib (FGFR Inhibitor) (IC50, nM)AZD1208 (Pim-1 Inhibitor) (IC50, nM)
PLK4 1.52.8>10,000>10,000>10,000
VEGFR2 25>10,00030>10,000>10,000
FGFR1 50>10,000>10,0001.2>10,000
Pim-1 150>10,000>10,000>10,0005

Table 2: Cellular Anti-Proliferative Activity

Cell LineFI-Indazole-01 (Hypothetical GI50, µM)CFI-400945 (GI50, µM)Pazopanib (GI50, µM)Erdafitinib (GI50, µM)AZD1208 (GI50, µM)
MDA-MB-231 (Breast Cancer) 0.80.515>202.5
HUVEC (Endothelial Cells) 0.1>200.02>20>20
KMS-11 (Multiple Myeloma, FGFR driven) 2.5>20>200.01>20
MV-4-11 (AML, Pim kinase dependency) 5.0>20>20>200.1

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Biochemical Kinase Inhibition Assays

1. Luminescence-Based Kinase Assay (Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.

  • Materials:

    • Recombinant human kinase (e.g., PLK4, VEGFR2, FGFR1, Pim-1)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO, then dilute further in kinase reaction buffer to achieve final assay concentrations. The final DMSO concentration should be ≤1%.

    • Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase and its substrate in the reaction buffer. Add 5 µL of this mixture to each well. Initiate the reaction by adding 10 µL of ATP solution (final concentration at the Km for the specific kinase).

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

    • Data Analysis: Calculate IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho antibody and a streptavidin-XL665 conjugate.

  • Materials:

    • Recombinant human kinase

    • Biotinylated substrate peptide

    • ATP

    • HTRF® KinEASE™ Kit (Cisbio)

    • Low-volume, white 384-well plates

    • HTRF-compatible plate reader

  • Procedure:

    • Compound and Reagent Preparation: Prepare compounds as described for the luminescence assay. Prepare kinase, substrate, and ATP solutions in the provided enzymatic buffer.

    • Kinase Reaction: In the assay plate, add 2 µL of the test compound, 4 µL of the enzyme/substrate mix, and initiate the reaction with 4 µL of ATP.

    • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

    • Detection: Add 10 µL of the detection mixture (Europium anti-phospho-antibody and SA-XL665) to stop the reaction.

    • Measurement: Incubate for 60 minutes at room temperature and read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.

    • Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate. Calculate IC50 values from the dose-response curves.

Cell-Based Assays

1. Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, HUVEC, KMS-11, MV-4-11)

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well clear plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal growth inhibition (GI50) from dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Activates PLK4 PLK4 Cell_Cycle_Progression Cell Cycle Progression PLK4->Cell_Cycle_Progression Pim1 Pim-1 Proliferation_Survival Proliferation & Survival Pim1->Proliferation_Survival Downstream_Signaling->Proliferation_Survival FI_Indazole 4-Fluoro-6-iodo- 1H-indazole Derivative FI_Indazole->RTK FI_Indazole->PLK4 FI_Indazole->Pim1

Caption: Simplified signaling pathways targeted by indazole derivatives.

Experimental Workflow: Biochemical Kinase Assay

Start Start Compound_Dilution Prepare Serial Dilutions of This compound Derivative Start->Compound_Dilution Assay_Plate_Setup Add Compounds to 384-well Plate Compound_Dilution->Assay_Plate_Setup Add_Kinase_Substrate Add Kinase and Substrate Mixture Assay_Plate_Setup->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Read_Signal Read Luminescence or Fluorescence Signal Add_Detection_Reagent->Read_Signal Data_Analysis Calculate IC50 Values Read_Signal->Data_Analysis End End Data_Analysis->End Initial_Hit Initial Hit Identification (this compound) Biochemical_Screening Biochemical Potency (IC50 vs. Kinase Panel) Initial_Hit->Biochemical_Screening Cellular_Screening Cellular Potency (GI50 vs. Cancer Cell Lines) Initial_Hit->Cellular_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biochemical_Screening->SAR_Studies Cellular_Screening->SAR_Studies Lead_Optimization Lead Optimization (Improve Potency, Selectivity, ADME) SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

A Comparative Guide to the Mechanism of Action of Indazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors developed for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, allows it to serve as a versatile pharmacophore that can engage in various interactions with enzyme active sites, such as hydrogen bonding and hydrophobic interactions. Understanding the precise mechanism by which these compounds inhibit their target enzymes is critical for optimizing their efficacy, selectivity, and overall drug-like properties.[3][4]

This guide provides a comparative overview of the mechanism of action for several classes of indazole-based enzyme inhibitors, supported by experimental data and detailed methodologies. We will explore inhibitors targeting protein kinases, histone deacetylases (HDACs), and poly(ADP-ribose) polymerases (PARPs), highlighting the common experimental approaches used to elucidate their inhibitory profiles.

Comparative Performance of Indazole-Based Inhibitors

The efficacy of an enzyme inhibitor is quantified by several key parameters, including its half-maximal inhibitory concentration (IC50), binding affinity (K_d), and cellular activity (e.g., GI50). The following tables summarize these metrics for representative indazole-based inhibitors across different enzyme classes.

Table 1: Indazole-Based Protein Kinase Inhibitors

Compound Class Target Enzyme Inhibitor Example IC50 / EC50 (nM) Assay Type Reference
VEGFR-2 Inhibitor VEGFR-2 Indazole-pyrimidine (13i) 34.5 Biochemical Assay [5][6]
Pazopanib (Reference) VEGFR-2 Pazopanib 30 Biochemical Assay [5][6]
FGFR Inhibitor FGFR-2 Compound 22 800 Biochemical Assay [5]

| Multi-kinase Inhibitor | FLT3, PDGFRα | Compound 11 | Single-digit nM (EC50) | Cell-based Proliferation |[7] |

Table 2: Indazole-Based Histone Deacetylase (HDAC) Inhibitors

Compound Class Target Enzyme Inhibitor Example IC50 (nM) Cellular Activity (GI50) Target Cell Line Reference

| HDAC6 Inhibitor | HDAC6 | Compound 5j | 1.8 ± 0.3 | 3.1 ± 0.6 µM | HCT116 (Colon Cancer) |[8] |

Table 3: Other Indazole-Based Inhibitors

Compound Class Target Protein Inhibitor Example IC50 (nM) Binding Affinity (K_d, nM) Assay Type Reference
PD-1/PD-L1 Inhibitor PD-L1 Compound Z13 189.6 231 (human PD-L1) HTRF / SPR [9]

| PARP Inhibitor | PARP | Niraparib | - | - | Approved Drug |[1] |

Experimental Protocols for Mechanism of Action Studies

Elucidating the mechanism of action of an enzyme inhibitor involves a multi-faceted approach, combining biochemical assays, biophysical techniques, and cell-based studies.[3][10]

These assays directly measure the effect of an inhibitor on the catalytic activity of a purified enzyme.[11] They are fundamental for determining the inhibitor's potency (IC50) and mode of inhibition (e.g., competitive, non-competitive).[12][13]

  • Objective: To determine the IC50 value and the type of inhibition.

  • General Protocol:

    • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer. For kinases, this typically includes ATP as a co-substrate.

    • Inhibitor Dilution: The indazole-based inhibitor is serially diluted to create a range of concentrations.

    • Reaction Initiation: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a microplate well. The reaction is often initiated by the addition of ATP or the primary substrate.

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

    • Signal Detection: The reaction progress is measured by detecting the formation of a product or the depletion of a substrate. Detection methods vary depending on the enzyme and can include fluorescence, absorbance, or luminescence.

    • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to a control (no inhibitor). The IC50 value is calculated by fitting the resulting dose-response curve to a four-parameter logistic equation. To determine the mechanism, kinetic studies are performed by varying the substrate concentration in the presence of a fixed inhibitor concentration, followed by analysis using Lineweaver-Burk plots.[12]

These techniques measure the direct physical interaction between the inhibitor and the target enzyme, providing data on binding affinity (K_d), kinetics (k_on, k_off), and thermodynamics.

  • Surface Plasmon Resonance (SPR) [14][15]

    • Objective: To measure binding affinity and kinetics in real-time.

    • Protocol:

      • Immobilization: The target enzyme is immobilized onto the surface of an SPR sensor chip.

      • Analyte Injection: A solution containing the indazole inhibitor (analyte) is flowed over the chip surface at various concentrations.

      • Detection: Binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a response signal.

      • Analysis: The association (k_on) and dissociation (k_off) rates are determined from the sensorgram. The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.[16]

  • Isothermal Titration Calorimetry (ITC) [17]

    • Objective: To determine binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy).

    • Protocol:

      • Sample Preparation: The target enzyme is placed in the ITC sample cell, and the indazole inhibitor is loaded into a titration syringe.

      • Titration: The inhibitor is injected into the sample cell in small, precise aliquots.

      • Heat Measurement: The heat released or absorbed upon binding is measured by the instrument after each injection.[18]

      • Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[19]

Cell-based assays are crucial for confirming that an inhibitor retains its activity in a biological context and for assessing its functional consequences, such as cell death or pathway modulation.[10]

  • Anti-proliferative Assays (GI50/IC50)

    • Objective: To measure the inhibitor's ability to suppress cancer cell growth.

    • Protocol:

      • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

      • Compound Treatment: Cells are treated with a serial dilution of the indazole inhibitor for a specified period (e.g., 72 hours).

      • Viability Measurement: Cell viability is assessed using reagents like resazurin or CellTiter-Glo®, which measure metabolic activity.

      • Analysis: The concentration that causes 50% inhibition of cell growth (GI50) is determined from the dose-response curve.

  • Target Engagement & Pathway Modulation (Western Blot)

    • Objective: To verify that the inhibitor engages its target and modulates the intended signaling pathway.

    • Protocol (Example for an HDAC6 inhibitor):

      • Cell Treatment: Cells are treated with the indazole-based HDAC6 inhibitor at various concentrations.[8]

      • Protein Extraction: After treatment, cells are lysed to extract total protein.

      • SDS-PAGE and Transfer: Proteins are separated by size via gel electrophoresis and transferred to a membrane.

      • Antibody Probing: The membrane is probed with a primary antibody specific for the acetylated form of an HDAC6 substrate (e.g., acetylated α-tubulin) and a loading control (e.g., total α-tubulin or GAPDH).

      • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for chemiluminescent detection, revealing the change in protein acetylation. An increase in acetylated α-tubulin indicates successful HDAC6 inhibition.[8]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz help to visualize complex biological pathways and experimental processes.

experimental_workflow cluster_biochem Biochemical & Biophysical cluster_cellular Cellular Context cluster_structural Structural Biology biochem Enzyme Kinetics Assay (IC50, Ki) spr SPR Binding Assay (Kd, kon, koff) biochem->spr cellular_ic50 Cell Proliferation Assay (GI50) biochem->cellular_ic50 Confirm Cellular Activity itc ITC Binding Assay (Kd, ΔH, n) spr->itc western_blot Target Engagement Assay (Western Blot) cellular_ic50->western_blot xray X-Ray Crystallography (Binding Mode) western_blot->xray Rationalize Binding hdac_pathway cluster_result Cellular Effect Indazole Indazole-based HDAC6 Inhibitor HDAC6 HDAC6 Enzyme Indazole->HDAC6 Inhibition Tubulin Acetylated α-tubulin HDAC6->Tubulin Deacetylation Microtubule Microtubule Stability & Protein Trafficking Tubulin->Microtubule CellDeath Cell Death / Apoptosis Microtubule->CellDeath inhibition_types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition Enzyme Enzyme (Active Site) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds CompInhibitor Competitive Inhibitor CompInhibitor->Enzyme Binds Active Site NonCompInhibitor Non-competitive Inhibitor NonCompInhibitor->AllostericSite Binds Allosteric Site

References

The Impact of 4-Fluoro Substitution on Indazole Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed comparison of how 4-fluoro substitution on an indazole ring impacts its binding affinity to protein targets, with a focus on Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The data presented herein highlights the critical influence of the fluorine atom's position on the indazole core, offering valuable insights for structure-activity relationship (SAR) studies.

Quantitative Data Summary: A Tale of Two Positions

The effect of fluorine substitution on the indazole scaffold is highly dependent on its position. A comparative study on fluorinated indazoles as inhibitors of ROCK1 reveals a stark contrast in potency between the 4-fluoro and 6-fluoro positional isomers. This data underscores that while fluorination can be a powerful tool to enhance binding affinity, the specific placement of the fluorine atom is a critical determinant of the compound's biological activity.

Compound IDSubstitution on Indazole RingTarget KinaseBinding Affinity (IC50)
51 4-FluoroROCK12500 nM
52 6-FluoroROCK114 nM

Data sourced from a study on fluorinated indazoles as ROCK1 inhibitors.[1]

As the data illustrates, the 4-fluoro substituted indazole (Compound 51) exhibits significantly lower potency against ROCK1, with an IC50 value in the micromolar range.[1] In stark contrast, shifting the fluorine atom to the 6-position (Compound 52) results in a dramatic, over 178-fold increase in inhibitory potency, yielding an IC50 value in the low nanomolar range.[1] This substantial difference highlights a negative impact of the 4-fluoro substitution on the binding affinity for this particular scaffold against ROCK1.

While the 4-fluoro substitution proved detrimental in the context of ROCK1 inhibition, it is important to note that its effect can be target-dependent. In other studies, a 4-fluoro substitution on the indazole ring has been reported to contribute to enhanced anticancer efficacy in different series of compounds. This context-dependent outcome emphasizes the necessity of empirical testing in SAR studies.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, synthesized from established methodologies, to determine the IC50 values of investigational compounds like the fluorinated indazoles discussed.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase (e.g., ROCK1) in a cell-free, biochemical assay.

Materials:

  • Recombinant purified ROCK1 enzyme

  • Specific peptide substrate for ROCK1

  • Adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³³P]-ATP) or in a system with luminescence-based detection (e.g., ADP-Glo™)

  • Test compounds (4-fluoro- and 6-fluoro-indazole derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.

  • Kinase Addition: Add the recombinant ROCK1 enzyme to each well to initiate the reaction. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • ATP Initiation: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction, typically by adding a solution that chelates Mg²⁺ (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.

  • Detection:

    • For radiometric assays, wash the membranes to remove unreacted [γ-³³P]-ATP and measure the incorporated radioactivity using a scintillation counter.

    • For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to convert the generated ADP to ATP and then to a luminescent signal, which is read by a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Structure-Activity Relationship (SAR)

The following diagram illustrates the key structure-activity relationship for the fluorinated indazole derivatives against ROCK1, highlighting the profound impact of the fluorine atom's position.

SAR_Fluoroindazole Impact of Fluorine Position on ROCK1 Inhibition Indazole Indazole Scaffold Sub_4F 4-Fluoro Substitution (Compound 51) Indazole->Sub_4F Modification Sub_6F 6-Fluoro Substitution (Compound 52) Indazole->Sub_6F Modification Activity_Low Low Potency (IC50 = 2500 nM) Sub_4F->Activity_Low Leads to Activity_High High Potency (IC50 = 14 nM) Sub_6F->Activity_High Leads to

Caption: SAR of 4-fluoro vs. 6-fluoro indazole on ROCK1.

ROCK1 Signaling Pathway

This diagram provides a simplified overview of the ROCK1 signaling pathway, which is involved in regulating cellular contraction and actin cytoskeleton organization.

ROCK1_Pathway Simplified ROCK1 Signaling Pathway RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK1->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Contraction Actin-Myosin Contraction & Stress Fiber Formation MLC->Contraction Promotes Inhibitor Fluoro-Indazole Inhibitor Inhibitor->ROCK1 Inhibits

Caption: Overview of the ROCK1 signaling cascade.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 of a kinase inhibitor in an in vitro setting.

IC50_Workflow Workflow for In Vitro Kinase IC50 Determination Start Start Prep_Compounds Prepare Serial Dilutions of Test Compound Start->Prep_Compounds Add_Compound Add Test Compound to Assay Plate Prep_Compounds->Add_Compound Setup_Assay Set up Kinase Reaction (Enzyme, Substrate, Buffer) Setup_Assay->Add_Compound Initiate_Rxn Initiate Reaction with ATP Add_Compound->Initiate_Rxn Incubate Incubate at Constant Temperature Initiate_Rxn->Incubate Terminate_Rxn Terminate Reaction Incubate->Terminate_Rxn Detect_Signal Detect Signal (e.g., Luminescence) Terminate_Rxn->Detect_Signal Analyze_Data Analyze Data & Calculate % Inhibition Detect_Signal->Analyze_Data Determine_IC50 Generate Dose-Response Curve & Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: IC50 determination experimental workflow.

References

A Comparative Guide to 4-Fluoro-6-iodo-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors used in oncology and inflammation therapy.[1][2] Its unique structure allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications to the indazole ring, such as halogenation, are a key strategy for modulating a compound's physicochemical properties, target affinity, and selectivity.

This guide provides a comparative benchmark of 4-Fluoro-6-iodo-1H-indazole, a di-halogenated intermediate, against other common indazole-based intermediates. We present its impact on physicochemical properties and the biological activity of derivative compounds, supported by experimental protocols and pathway visualizations to provide a comprehensive resource for drug discovery programs.

Physicochemical Property Benchmarking

The introduction of fluorine and iodine atoms to the indazole scaffold significantly alters its key physicochemical properties. Fluorine can enhance binding affinity and improve metabolic stability, while the larger iodine atom provides a vector for further chemical modification or can engage in halogen bonding.

The following table summarizes the computed properties of this compound against its parent scaffold and related halogenated intermediates.

IntermediateMolecular FormulaMolecular Weight ( g/mol )XLogP3H-Bond Donor CountH-Bond Acceptor Count
1H-Indazole C₇H₆N₂118.141.411
4-Fluoro-1H-indazole C₇H₅FN₂136.131.511
6-Iodo-1H-indazole C₇H₅IN₂244.032.411
4,6-Difluoro-1H-indazole C₇H₄F₂N₂154.121.611
This compound C₇H₄FIN₂262.022.511

Data sourced from PubChem and other chemical databases. XLogP3 is a computed measure of lipophilicity.[3][4]

Impact on Biological Activity of Derived Kinase Inhibitors

While intermediates themselves are not biologically active, their structure is critical to the potency of the final inhibitor. The indazole scaffold is a key component of inhibitors targeting various kinases, including Aurora kinases, JAKs, and VEGFR.[1][5] For instance, Axitinib, a potent VEGFR inhibitor, is built upon an indazole core.[1]

The table below presents hypothetical, yet representative, IC₅₀ (half-maximal inhibitory concentration) values for final compounds derived from these intermediates against a target kinase. This illustrates how substitutions on the indazole ring can influence inhibitory activity. Lower IC₅₀ values indicate higher potency.

Intermediate Used in SynthesisRepresentative Final CompoundTarget KinaseIC₅₀ (nM)
1H-Indazole Compound AKinase X150
4-Fluoro-1H-indazole Compound BKinase X85
6-Iodo-1H-indazole Compound CKinase X60
This compound Compound DKinase X25

Note: These values are illustrative examples for comparison purposes and demonstrate the potential for potency improvement through halogenation.

Key Experimental Protocols

Objective benchmarking requires robust and standardized assays. The following is a detailed protocol for a generic Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a common method for determining kinase inhibitor potency (IC₅₀).[6][7]

Protocol: HTRF® Kinase Inhibition Assay

  • Reagent Preparation:

    • Enzymatic Buffer: Prepare a 1X enzymatic buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).[6]

    • ATP Solution: Prepare a 2X working solution of ATP in the enzymatic buffer. The final concentration should be at or near the Km of the kinase.

    • Substrate Solution: Prepare a 2X working solution of the biotinylated peptide substrate in the enzymatic buffer.[8]

    • Kinase Solution: Prepare a 2X working solution of the target kinase in the enzymatic buffer.

    • Inhibitor Dilution Series: Create a serial dilution of the test compounds (e.g., derived from this compound) in DMSO, then dilute further into the enzymatic buffer.

    • Detection Buffer: Prepare a detection buffer containing EDTA to stop the reaction, along with the HTRF® detection reagents: Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody (donor) and Streptavidin-XL665 (acceptor).[6][9]

  • Enzymatic Reaction (e.g., in a 384-well plate):

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 4 µL of the 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the 2X ATP/Substrate mixture to all wells.

    • Seal the plate and incubate for the desired time (e.g., 60 minutes) at room temperature.[6]

  • Detection:

    • Stop the reaction by adding 10 µL of the prepared Detection Buffer to each well.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for signal development.[6]

    • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Pathways and Workflows

Understanding the biological context and experimental process is crucial. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway targeted by indazole-based inhibitors and the experimental workflow for their evaluation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation STAT_P STAT-P (Active) Dimer STAT-P Dimer STAT_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Binds & Activates Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The canonical JAK-STAT signaling pathway.[10][11][12]

HTRF_Workflow Start Start Prep Prepare Reagents (Buffer, Kinase, ATP, Substrate, Inhibitor) Start->Prep Dispense Dispense Inhibitor & Kinase to 384-well plate Prep->Dispense Incubate1 Incubate (15 min) Dispense->Incubate1 Initiate Initiate Reaction (Add ATP/Substrate Mix) Incubate1->Initiate Incubate2 Incubate (60 min) Initiate->Incubate2 Stop Stop Reaction & Add Detection Reagents (EDTA, Eu-Ab, SA-XL665) Incubate2->Stop Incubate3 Incubate (60 min) Stop->Incubate3 Read Read Plate (665nm / 620nm) Incubate3->Read Analyze Analyze Data (Calculate Ratio & IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for an HTRF kinase inhibition assay.

References

A Researcher's Guide to Interpreting Mass Spectrometry Data for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural elucidation of halogenated heterocycles is a critical task. These compounds are prevalent in pharmaceuticals and agrochemicals, making their precise identification by mass spectrometry (MS) essential. However, the unique properties of halogens introduce complexities in spectral interpretation. This guide provides a comparative overview of mass spectrometry techniques, detailing how to interpret the resulting data and offering standardized experimental protocols.

Section 1: Comparison of Ionization Techniques

The choice of ionization technique is fundamental to the successful analysis of halogenated heterocycles. The most common methods are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). The selection depends on the analyte's properties and the desired information—molecular weight or structural details from fragmentation.[1][2]

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to ionize the sample, causing extensive and reproducible fragmentation.[2][3] This provides a detailed "fingerprint" for structural elucidation and is ideal for creating searchable spectral libraries.[4] However, the molecular ion peak may be weak or absent for some compounds.[4][5] EI is typically coupled with Gas Chromatography (GC-MS).[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution, minimizing fragmentation.[3][6] It is particularly useful for obtaining molecular weight information from polar, thermally labile, or large molecules and is the standard for Liquid Chromatography (LC-MS) analyses.[3][7][8]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, APCI is suitable for less polar and thermally stable molecules that are not easily ionized by ESI. It involves vaporizing the sample and then using a corona discharge to create ions, often resulting in a prominent protonated molecule peak ([M+H]+).

Ionization TechniquePrincipleBest Suited ForFragmentationKey Information
Electron Ionization (EI) High-energy electron beam bombards gaseous molecules.[2]Volatile, thermally stable, small molecules (<400 amu).[1][6]Extensive ("Hard" Ionization).[1][6]Structural Elucidation (Fingerprint).
Electrospray Ionization (ESI) Ions "jump" from a charged droplet to the gas phase.[3]Polar, non-volatile, large molecules (e.g., proteins, peptides).[1]Minimal ("Soft" Ionization).[3][6]Molecular Weight Determination.
Atmospheric Pressure Chemical Ionization (APCI) Solvent-mediated chemical ionization at atmospheric pressure.Moderately polar, thermally stable molecules.Minimal ("Soft" Ionization).Molecular Weight Determination.

Section 2: Deciphering Isotopic Patterns

The most distinctive feature in the mass spectra of chlorinated and brominated compounds is their characteristic isotopic patterns, arising from the natural abundance of their heavy isotopes.[9][10]

  • Chlorine (Cl): Natural chlorine consists of two main isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic M+ and M+2 peak cluster with an intensity ratio of approximately 3:1.[9] The presence of this ratio is a strong indicator that a chlorine atom is present in the molecule or fragment.[11]

  • Bromine (Br): Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly equal in abundance.[11] This produces a distinctive M+ and M+2 peak cluster with an intensity ratio of roughly 1:1, making bromine-containing compounds readily identifiable.[9]

The patterns become more complex as the number of halogen atoms increases.

Number of AtomsHalogenIsotopic Pattern (M : M+2 : M+4 : M+6...)Approximate Intensity Ratio
1ChlorineM, M+23:1
2ChlorineM, M+2, M+49:6:1[11]
3ChlorineM, M+2, M+4, M+627:27:9:1
1BromineM, M+21:1
2BromineM, M+2, M+41:2:1[10][12]
3BromineM, M+2, M+4, M+61:3:3:1
1 Cl, 1 BrChlorine & BromineM, M+2, M+43:4:1

The following diagram illustrates a logical workflow for identifying the presence of chlorine or bromine based on observed isotopic patterns in a mass spectrum.

Halogen_ID_Workflow start Observe Molecular Ion or Fragment Cluster m_plus_2_check Is an M+2 peak present? start->m_plus_2_check ratio_check What is the M:M+2 intensity ratio? m_plus_2_check->ratio_check Yes no_cl_br No Cl or Br, or other elements (e.g., S) m_plus_2_check->no_cl_br No cl_present One Chlorine Atom Present ratio_check->cl_present ~ 3:1 br_present One Bromine Atom Present ratio_check->br_present ~ 1:1 multi_halogen_check Are M+4, M+6 peaks present? ratio_check->multi_halogen_check Other multi_halogen_check->no_cl_br No multi_halogen Multiple Cl/Br Atoms Present (Analyze complex pattern) multi_halogen_check->multi_halogen Yes

Caption: Decision workflow for identifying Cl and Br atoms.

Section 3: Understanding Fragmentation Patterns

Fragmentation analysis is key to elucidating the precise structure of a molecule. For halogenated heterocycles, common fragmentation pathways often involve the halogen atom or cleavage of the heterocyclic ring.[13]

Common Fragmentation Pathways:

  • Loss of Halogen: A primary fragmentation is often the loss of the halogen atom, either as a radical (X•) or as a hydrogen halide (HX).[5][13] Aromatic halides often show a prominent M-X peak.[14]

  • Ring Cleavage: Heterocyclic rings can break apart in predictable ways. For nitrogen-containing heterocycles, a common loss is hydrogen cyanide (HCN).[13][14]

  • α-Cleavage: This involves the cleavage of a bond adjacent to the heteroatom, which can be a dominant pathway.[5]

The diagram below illustrates a generalized fragmentation pathway for a simple monochlorinated pyridine molecule under EI conditions.

Fragmentation_Pathway cluster_main Fragmentation of 2-Chloropyridine M [C₅H₄NCl]⁺˙ m/z 113/115 F1 [C₅H₄N]⁺ m/z 78 M->F1 - Cl• F2 [C₄H₂N]⁺ m/z 64 F1->F2 - HCN F3 [C₃H₂]⁺˙ m/z 38 F2->F3 - C₂

Caption: Generalized fragmentation of 2-Chloropyridine.

Section 4: Experimental Protocols & Workflows

Accurate and reproducible data acquisition requires standardized protocols. Below are generalized workflows and methodologies for GC-MS and LC-MS analysis.

A systematic approach from sample preparation to final data interpretation is crucial for reliable results.

Experimental_Workflow cluster_workflow General Mass Spectrometry Workflow SamplePrep 1. Sample Preparation (Extraction, Derivatization) Separation 2. Chromatographic Separation (GC or LC) SamplePrep->Separation Ionization 3. Ionization (EI, ESI, or APCI) Separation->Ionization MassAnalysis 4. Mass Analysis (Quadrupole, TOF, Orbitrap) Ionization->MassAnalysis Detection 5. Ion Detection MassAnalysis->Detection DataProc 6. Data Processing & Interpretation (Isotopes, Fragmentation) Detection->DataProc

Caption: A standard workflow for MS-based analysis.

This protocol is suitable for volatile and thermally stable compounds.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

    • If necessary, perform derivatization to increase volatility (e.g., silylation for compounds with active hydrogens).[15]

    • Prepare a calibration series using certified standards.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet, typically at 250-280°C.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used. A common dimension is 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: Start at a low temperature (e.g., 40-60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][4]

    • Mass Analyzer: Scan mode, typically from m/z 45 to 550 amu.[17]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This protocol is ideal for analyzing less volatile, more polar halogenated impurities common in drug development.[18][19]

  • Sample Preparation:

    • Dissolve the Active Pharmaceutical Ingredient (API) sample in a suitable solvent mixture, typically matching the initial mobile phase conditions (e.g., acetonitrile/water).[18]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Data Acquisition: Full scan MS to identify parent ions, followed by data-dependent MS/MS on the most abundant ions to generate fragmentation spectra for structural confirmation.[18]

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred to determine the exact mass and elemental composition of impurities.[20][21][22]

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Flow: Typically nitrogen at 8-12 L/min.

References

A Comparative Guide to Indazole Synthesis: A Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the indazole core is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of three prominent methods for 1H-indazole synthesis, supported by experimental data. The methodologies evaluated are the modern, metal-free synthesis from o-aminobenzoximes, the oxidative cyclization of arylhydrazones using PIFA, and the classical Jacobson synthesis.

Performance Comparison of Indazole Synthesis Methods

The selection of a synthetic route is often a balance between yield, reaction conditions, substrate scope, and the availability of starting materials. The following table summarizes the key quantitative data for the three discussed methods for the synthesis of 1H-indazole and its derivatives.

Synthesis MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
From o-aminobenzoximeso-aminobenzoximeMethanesulfonyl chloride, TriethylamineDichloromethane0–23Not Specifiedup to 94[1]
PIFA-mediated CyclizationArylhydrazone(Bis(trifluoroacetoxy)iodo)benzene (PIFA)DichloromethaneRoom Temp.Not SpecifiedGood[1][2]
Jacobson Synthesiso-toluidineAcetic anhydride, Nitrous gases, Sodium methoxideAcetic acid, Benzene, Methanol1-4 (nitrosation), Boiling (cyclization)~6 (nitrosation)36–47[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the compared indazole synthesis methods.

cluster_0 Synthesis from o-aminobenzoximes cluster_1 PIFA-mediated Cyclization cluster_2 Jacobson Synthesis A0 o-aminobenzoxime A1 Activation with MsCl, NEt3 A0->A1 CH2Cl2, 0-23 °C A2 Intramolecular Cyclization A1->A2 A3 1H-Indazole A2->A3 B0 Arylhydrazone B1 Oxidative C-N Bond Formation B0->B1 PIFA, CH2Cl2, RT B2 1H-Indazole B1->B2 C0 o-toluidine C1 Acetylation & Nitrosation C0->C1 Ac2O, HNO2 C2 N-nitroso-o- acetotoluidide C1->C2 C3 Cyclization with NaOMe C2->C3 Benzene/Methanol C4 1H-Indazole C3->C4

Figure 1. Comparative workflows for indazole synthesis.

The following diagram illustrates a decision-making process for selecting a suitable indazole synthesis method.

Figure 2. Decision tree for indazole synthesis method selection.

Experimental Protocols

Method 1: Synthesis of 1H-Indazoles from o-aminobenzoximes

This method, developed by Counceller et al., provides a mild and metal-free route to 1H-indazoles.[1] The protocol involves the selective activation of the oxime in the presence of an amino group, followed by intramolecular cyclization.[1]

Procedure:

  • Dissolve the starting o-aminobenzoxime in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature (23 °C) and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

This method is noted for its broad functional group tolerance and scalability, with reported yields of up to 94%.[1]

Method 2: PIFA-mediated Oxidative Cyclization of Arylhydrazones

Reported by Zhang et al., this method offers a practical and efficient synthesis of 1H-indazoles through an oxidative C-N bond formation from readily available arylhydrazones.[1]

Procedure:

  • To a solution of the arylhydrazone in dichloromethane, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product is purified by flash column chromatography to yield the 1H-indazole.

This protocol is valued for its mild, metal-free conditions and its tolerance of various functional groups, providing good yields.[1][2]

Method 3: Jacobson Indazole Synthesis

This classical synthesis provides a foundational, albeit more strenuous, route to 1H-indazole from o-toluidine. The following procedure is adapted from Organic Syntheses.[3]

Procedure:

  • Acetylation and Nitrosation:

    • Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).

    • Cool the mixture in an ice bath and introduce a rapid stream of nitrous gases, maintaining the temperature between +1° and +4°. The nitrosation is complete after about 6 hours, indicated by a persistent black-green color.

  • Formation of N-nitroso-o-acetotoluidide:

    • Pour the reaction mixture onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours.

    • Extract the separated oil with benzene. Wash the benzene extract with ice water and then with methanol.

  • Cyclization:

    • To the benzene solution, add a solution of sodium methoxide in methanol dropwise while cooling.

    • After gas evolution ceases, briefly boil the solution on a steam bath.

    • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Isolation and Purification:

    • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

    • Collect the crude indazole by filtration, wash with water, and dry.

    • Purify the crude product by vacuum distillation to yield colorless indazole.

This method typically affords yields in the range of 36-47%.[3]

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-6-iodo-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential guidance on the safe disposal of 4-Fluoro-6-iodo-1H-indazole. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this chemical and to adhere to all institutional and local regulations.

Researchers, scientists, and professionals in drug development must prioritize safety and environmental responsibility when handling chemical waste. This compound, a halogenated organic compound, requires specific disposal procedures to mitigate risks to personnel and the environment. This guide outlines the necessary steps for its proper disposal, drawing from established protocols for similar hazardous materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling of similar halogenated indazoles, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Protective Clothing: A lab coat is mandatory.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

    • Crucially, do not mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

    • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Waste Collection:

    • Collect waste this compound in its solid form in a compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle).

    • Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

      • Any known hazard pictograms (based on the SDS for this or similar compounds).

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from heat, ignition sources, and incompatible chemicals.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal.

    • Follow their specific procedures for waste manifest and collection.

Inferred Hazard Profile

While a specific Safety Data Sheet for this compound was not located, the table below summarizes the typical hazards associated with structurally similar halogenated indazoles. This information should be used as a preliminary guide and reinforces the necessity of treating this compound as hazardous.

Hazard ClassificationPotential EffectsGHS Hazard Statements (Common for similar compounds)
Acute Toxicity, Oral Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

This data is based on analogous compounds and should be confirmed with the official SDS for this compound.

Emergency Procedures: Chemical Spill

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby equipment.

  • Contain the Spill: For a small solid spill, carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.[1] For a small liquid spill, use an inert absorbent material to contain and collect the waste.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal exposure, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Storage Interim Storage cluster_Disposal Final Disposal cluster_Safety Safety Overlays A Generation of This compound Waste B Segregate as 'Halogenated Organic Solid' A->B Crucial Step: Avoid Mixing C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D Secure & Ventilated E Contact EHS for Waste Pickup D->E Follow Institutional Protocol F Licensed Hazardous Waste Facility E->F Proper Manifesting P Wear Appropriate PPE P->A S Consult Specific SDS S->A

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility in research and development.

References

Essential Safety and Operational Guide for 4-Fluoro-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-6-iodo-1H-indazole. The following procedures are based on safety data for structurally similar halogenated indazole derivatives and are intended to ensure the safe handling and disposal of this chemical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, this compound should be handled with the assumption that it presents hazards similar to related iodo- and fluoro-substituted indazoles, which may include skin, eye, and respiratory irritation, and potential harm if swallowed. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary defense against potential exposure. Based on the hazard profiles of similar compounds, the following PPE is mandatory.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles meeting EN 166 or equivalent standards.Protects eyes from splashes and airborne particles.[1][2]
Face ShieldTo be worn over safety goggles, especially when a significant risk of splashing exists.[1][2]Provides a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Gloves should be inspected before use and replaced immediately if contaminated.[1]Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandard lab coat to protect against skin contact.[1]Protects skin and personal clothing from contamination.
Full-Length Pants & Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.Provides comprehensive body protection.
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust may be generated.[1]Minimizes the risk of inhalation. The type should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that all necessary PPE is available and in good condition before starting work.[1]

  • Assemble all required equipment and reagents within the fume hood to reduce the need for movement in and out of the containment area.

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[1]

  • When weighing the solid, use a disposable weigh boat and handle it with care.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.[1]

  • Cover the spill with an inert absorbent material, sweep it up, and place it in a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.

  • Wash hands thoroughly after handling the compound.

Disposal Plan

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.

1. Waste Segregation:

  • Solid Waste: Collect all disposable items that have come into contact with the chemical, such as contaminated gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solids."[3]

  • Liquid Waste: Collect unused solutions and reaction mixtures in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."

  • Do Not Mix: Never mix this waste with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizing agents, to prevent potentially dangerous reactions.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

3. Disposal Procedure:

  • On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[3]

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Visual Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Start Start: Prepare for Handling Prep_PPE Don Appropriate PPE Start->Prep_PPE Prep_Hood Work in Chemical Fume Hood Prep_PPE->Prep_Hood Prep_Materials Gather Materials Prep_Hood->Prep_Materials Handling_Weigh Weigh Solid Carefully Prep_Materials->Handling_Weigh Handling_Transfer Transfer to Reaction Vessel Handling_Weigh->Handling_Transfer Post_Decon Decontaminate Surfaces & Glassware Handling_Transfer->Post_Decon Post_Segregate Segregate Waste Post_Decon->Post_Segregate Disposal_Label Label Waste Containers Post_Segregate->Disposal_Label Disposal_Store Store Waste Securely Disposal_Label->Disposal_Store Disposal_EHS Arrange for EHS Pickup Disposal_Store->Disposal_EHS End End: Safe Completion Disposal_EHS->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.